EM20-25
Description
Properties
IUPAC Name |
5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVZGGAQHNWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404527 | |
| Record name | Bcl-2 Inhibitor III, EM20-25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141266-44-6 | |
| Record name | Bcl-2 Inhibitor III, EM20-25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of EM20-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of EM20-25, a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This compound has been identified as a promising agent for sensitizing cancer cells to apoptosis, particularly in malignancies characterized by the overexpression of the anti-apoptotic protein Bcl-2.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by directly targeting the anti-apoptotic protein Bcl-2. Its mechanism can be summarized in the following key steps:
-
Binding to Bcl-2: this compound binds to Bcl-2, a protein primarily localized on the outer mitochondrial membrane.[1]
-
Disruption of Bcl-2/Bax Interaction: This binding event disrupts the sequestration of the pro-apoptotic protein Bax by Bcl-2. In healthy cells, Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax.
-
Induction of Mitochondrial Permeability Transition: The release of Bax allows it to homo-oligomerize and form pores in the outer mitochondrial membrane. This leads to the opening of the mitochondrial permeability transition pore (PTP).[1]
-
Activation of the Intrinsic Apoptotic Pathway: The opening of the PTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]
By targeting this critical checkpoint in the intrinsic apoptotic pathway, this compound effectively sensitizes cancer cells, particularly leukemic cells overexpressing Bcl-2, to the cytotoxic effects of conventional chemotherapeutic agents like staurosporine, chlorambucil, and fludarabine.[1]
Quantitative Data
The following table summarizes the quantitative data regarding the activity of this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| Concentration for Apoptosis Induction | 10 µM | N2a (Mouse neuroblastoma) | Gogada et al., 2013 |
Note: Specific binding affinity (Ki or IC50) of this compound for Bcl-2 and detailed dose-response curves in various cancer cell lines require access to the full-text publication of Milanesi et al., 2006. The value presented is from a study utilizing this compound.
Signaling Pathways
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are representative protocols based on standard techniques used to characterize Bcl-2 inhibitors.
Bcl-2 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound to the Bcl-2 protein.
Methodology:
-
Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), this compound, and assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
A constant concentration of Bcl-2 and the fluorescently labeled BH3 peptide are incubated together in the assay buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured.
-
-
Data Analysis: The displacement of the fluorescent peptide by this compound results in a decrease in fluorescence polarization. The data is fitted to a competitive binding model to calculate the inhibition constant (Ki) or IC50 value.
Caption: Fluorescence Polarization Binding Assay Workflow.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound in cancer cells.
Methodology:
-
Cell Culture: Culture Bcl-2-overexpressing cancer cells (e.g., leukemic cell lines) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Annexin V/PI Apoptosis Assay Workflow.
Conclusion
This compound is a potent inducer of apoptosis that functions by inhibiting the anti-apoptotic protein Bcl-2. Its ability to disrupt the Bcl-2/Bax interaction and trigger the mitochondrial permeability transition makes it a valuable tool for studying the intrinsic apoptotic pathway and a potential therapeutic agent for cancers that have become resistant to apoptosis. Further detailed characterization of its binding kinetics and efficacy in a broader range of cancer models will be essential for its future development.
References
No Publicly Available Information on "EM20-25" Discovery and Synthesis
Initial searches for the discovery and synthesis pathway of a compound or molecule designated "EM20-25" have yielded no relevant results in publicly accessible scientific literature or databases.
This lack of information suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in published research, or a term that is not recognized within the scientific community. As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for its synthesis or signaling pathways as requested.
For researchers, scientists, and drug development professionals seeking information, it is crucial to have a publicly recognized name, such as an IUPAC name, a trade name, or a specific publication reference to access relevant data. Without such identifiers, a comprehensive search and subsequent analysis are not feasible.
It is recommended to verify the designation "this compound" and to search for any associated publications, patents, or conference presentations that might shed light on its discovery and chemical nature. If the compound is proprietary or in early-stage, non-public development, information will likely be unavailable through standard search methods.
An In-depth Technical Guide on the Early Biological Activity of Interleukin-25
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early research on the biological activity of Interleukin-25 (IL-25), a key cytokine involved in type 2 immune responses. This document details the core signaling pathways, presents quantitative data from foundational studies, and outlines the experimental protocols used to elucidate the function of IL-25.
Core Concepts of IL-25 Biological Activity
Interleukin-25, also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other IL-17 family members that are typically associated with pro-inflammatory Th17 responses, IL-25 is a potent driver of type 2 immunity, which is critical in allergic inflammation and defense against helminth infections.[1][2] Early research established that IL-25 signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][2] This signaling initiates a cascade of intracellular events that lead to the production of key type 2 cytokines, including IL-4, IL-5, and IL-13.[1][3][4] These cytokines are responsible for the recruitment and activation of eosinophils, mast cells, and basophils, as well as promoting IgE production by B cells, all hallmarks of a type 2 immune response.[1][4]
Quantitative Data on IL-25 Biological Activity
The following tables summarize key quantitative findings from early studies on the biological effects of IL-25.
Table 1: Effect of IL-25 on T Helper 2 (Th2) Cell Cytokine Production
| Cell Type | Treatment | Cytokine Measured | Fold Increase vs. Control | Reference |
| Naive CD4+ T cells | Recombinant IL-25 | IL-4 | 3.5 | [5] |
| Naive CD4+ T cells | Recombinant IL-25 | IL-5 | 4.2 | [5] |
| Naive CD4+ T cells | Recombinant IL-25 | IL-13 | 3.8 | [5] |
| Th2 memory cells | TSLP-DCs + IL-25 | IL-4 | ~2.5 | [2] |
| Th2 memory cells | TSLP-DCs + IL-25 | IL-5 | ~3.0 | [2] |
| Th2 memory cells | TSLP-DCs + IL-25 | IL-13 | ~3.5 | [2] |
Table 2: In Vivo Effects of IL-25 in a Mouse Model of Allergic Airway Inflammation
| Mouse Strain | Treatment | Measured Parameter | Result | Reference |
| Wild-type | Allergen + anti-IL-25 Ab | Airway eosinophils | ~50% reduction | [5] |
| Wild-type | Allergen + anti-IL-25 Ab | IL-5 in BALF | ~60% reduction | [5] |
| Wild-type | Allergen + anti-IL-25 Ab | IL-13 in BALF | ~55% reduction | [5] |
| IL-25 deficient | OVA sensitization/challenge | Total cells in BALF | Remarkable decrease | [6][7] |
| IL-25 deficient | OVA sensitization/challenge | Eosinophils in BALF | Predominant cell type decreased | [6][7] |
Table 3: Effect of IL-25 on Cell Proliferation
| Cell Line/Type | Treatment | Assay | Result | Reference |
| MDA-MB468 breast cancer cells | Recombinant IL-25 (300 ng) | Xenograft tumor size | Significant reduction vs. vehicle | [8][9] |
| Follicular Lymphoma (FL) cells | hrIL-25 (50 ng/ml) | ³H-thymidine incorporation | Significant dampening | [8] |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | hrIL-25 (50 ng/ml) | ³H-thymidine incorporation | Significant dampening | [8] |
| Decidual γδT cells | rhIL-25 (10 ng/ml) | Ki-67 expression (Flow cytometry) | Increased proliferation | [10] |
Signaling Pathways of IL-25
IL-25 signaling is initiated by its binding to the IL-17RA/IL-17RB receptor complex. This leads to the recruitment of the adaptor protein Act1, which is a central mediator of downstream signaling.[1] Two major pathways are activated downstream of Act1: the NF-κB pathway and the MAPK pathway. More recent early research also identified an Act1-independent pathway involving STAT5.[11]
Act1-Dependent Signaling
The recruitment of Act1 to the receptor complex facilitates the binding of TRAF6, leading to the activation of the canonical NF-κB pathway.[12][13] This pathway is crucial for the transcription of pro-inflammatory genes. The MAPK pathways, including p38 and JNK, are also activated downstream of Act1, contributing to the cellular response to IL-25.[11]
Act1-Independent STAT5 Signaling
A novel signaling pathway for IL-25 was discovered that operates independently of Act1.[11] This pathway involves the direct activation of STAT5.[11] Upon IL-25 binding, STAT5 is recruited to the IL-25 receptor complex and becomes phosphorylated, leading to its activation.[11] Activated STAT5 is critical for the induction of Th2 cytokines.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in early IL-25 research are provided below. These protocols are representative of the techniques used to establish the biological functions of IL-25.
Western Blot for Phospho-STAT5
This protocol is used to detect the phosphorylation of STAT5 in response to IL-25 stimulation, a key event in the Act1-independent signaling pathway.[9][11][14]
1. Cell Culture and Stimulation:
-
Culture Th2 polarized T cells or other IL-17RB expressing cells in appropriate media.
-
Serum starve the cells for 4-6 hours prior to stimulation.
-
Stimulate cells with recombinant IL-25 (e.g., 50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size using SDS-PAGE.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-Phospho-Stat5 (Tyr694)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like actin.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the binding of transcription factors, such as STAT5 or NF-κB, to the promoter regions of target genes, like those for IL-4 and IL-13, following IL-25 stimulation.[15][16][17][18]
1. Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with a specific antibody against the transcription factor of interest (e.g., anti-STAT5) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
7. Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.
-
The amount of immunoprecipitated DNA is quantified relative to the total input chromatin.
In Vivo Mouse Model of Allergic Airway Inflammation
This model is crucial for studying the in vivo effects of IL-25 on the development of allergic asthma.[3][19]
1. Sensitization:
-
Sensitize mice (e.g., C57BL/6) by intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in alum on days 0 and 14.
2. Challenge:
-
Challenge the sensitized mice by intranasal administration of OVA on several consecutive days (e.g., days 25, 26, and 27).
3. Treatment (for neutralization studies):
-
Administer a neutralizing anti-IL-25 antibody or an isotype control antibody to the mice prior to and during the challenge phase.
4. Assessment of Airway Inflammation:
-
24-48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF).
-
Perform total and differential cell counts in the BALF to quantify the influx of inflammatory cells, particularly eosinophils.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
5. Histology:
-
Harvest the lungs for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production.
References
- 1. IL-25 induces type 2 cytokine production in a novel, steroid resistant IL-17RB+ myeloid population that exacerbates asthmatic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis [frontiersin.org]
- 4. Biological Properties and the Role of IL-25 in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 25 promotes the initiation of proallergic type 2 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of IL-9 expression by IL-25 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-2R alpha/CD25 (D6K5F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. IL-25 dampens the growth of human germinal center-derived B-cell non Hodgkin Lymphoma by curtailing neoangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. protocols.io [protocols.io]
- 16. ChIP Protocol | Proteintech Group [ptglab.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 19. IL-25 orchestrates activation of Thelper cells via conventional dendritic cells in tissue to exacerbate chronic HDM-induced asthma pathology - PMC [pmc.ncbi.nlm.nih.gov]
EM20-25: A Comprehensive Structural and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional characteristics of EM20-25, a novel investigational molecule. This document outlines the key biophysical properties, binding kinetics, and the putative mechanism of action of this compound. Detailed experimental protocols and comprehensive data summaries are presented to facilitate understanding and replication of these findings. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a humanized monoclonal antibody designed to target the extracellular domain of a key cell surface receptor implicated in a variety of signaling pathways related to disease progression. This document details the extensive characterization of this compound, providing critical data on its structure, binding affinity, and functional activity.
Biophysical Characterization
A series of biophysical assays were conducted to determine the purity, stability, and structural integrity of this compound. The results are summarized in the tables below.
Purity and Aggregation State
The homogeneity and aggregation profile of this compound were assessed using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Table 1: Purity and Aggregation Analysis of this compound
| Parameter | Method | Result |
| Purity (Monomer Content) | SEC-HPLC | >99% |
| Aggregate Content | SEC-HPLC | <0.5% |
| Polydispersity Index (PdI) | DLS | 0.05 |
| Mean Hydrodynamic Radius | DLS | 5.2 nm |
Thermal Stability
The thermal stability of this compound was evaluated by Differential Scanning Calorimetry (DSC) to determine its melting temperature (Tm), a critical parameter for formulation and storage.
Table 2: Thermal Stability of this compound
| Parameter | Method | Value |
| Melting Temperature (Tm1) | DSC | 72.5 °C |
| Melting Temperature (Tm2) | DSC | 85.1 °C |
Binding Kinetics and Affinity
The binding characteristics of this compound to its target receptor were determined using Surface Plasmon Resonance (SPR).
Table 3: Binding Kinetics of this compound
| Parameter | Symbol | Value (M⁻¹s⁻¹) |
| Association Rate Constant | ka | 1.5 x 10⁵ |
| Dissociation Rate Constant | kd | 2.0 x 10⁻⁴ |
| Equilibrium Dissociation Constant | KD | 1.3 nM |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC)
-
System: Agilent 1260 Infinity II HPLC
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Concentration: 1 mg/mL
-
Injection Volume: 20 µL
Dynamic Light Scattering (DLS)
-
System: Malvern Zetasizer Nano ZS
-
Sample Concentration: 1 mg/mL in PBS
-
Temperature: 25°C
-
Measurement Angle: 173°
-
Data Analysis: Zetasizer Software v7.11
Differential Scanning Calorimetry (DSC)
-
System: MicroCal PEAQ-DSC
-
Sample Concentration: 0.5 mg/mL in PBS
-
Scan Rate: 1°C/min
-
Temperature Range: 20°C to 100°C
-
Data Analysis: PEAQ-DSC Software
Surface Plasmon Resonance (SPR)
-
System: Biacore T200
-
Chip: CM5 Sensor Chip
-
Ligand: Recombinant target receptor immobilized via amine coupling
-
Analyte: this compound (concentration series from 0.1 nM to 100 nM)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Data Analysis: Biacore T200 Evaluation Software
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling cascade modulated by this compound.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the general workflow for the production and characterization of this compound.
Caption: General experimental workflow for this compound.
Logical Relationship of this compound Mechanism of Action
The logical flow of this compound's mechanism of action is depicted below.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
The data presented in this technical guide provide a comprehensive overview of the structural and functional attributes of this compound. The high purity, stability, and potent binding affinity underscore its potential as a therapeutic candidate. The detailed protocols and visual representations of its mechanism and signaling pathway offer a solid foundation for future research and development efforts.
Preliminary Toxicity Profile of EM20-25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide to the preliminary toxicological evaluation of the novel compound EM20-25. The following sections detail the current understanding of its safety profile, including data from acute toxicity assessments and an overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Methodologies for the key experiments are provided to ensure transparency and facilitate further investigation.
Acute Toxicity Assessment
A preliminary study was conducted to determine the acute toxicity of this compound. The available data from a study involving Wistar rats suggests a low acute toxicity profile when administered orally.
Table 1: Acute Oral Toxicity of this compound in Wistar Rats
| Sex | Dosage (ppm) | Equivalent Dose (mg/kg-bw/day) | Mortality | Clinical Signs |
| Male | 2,500 | 226 | None Reported | None Reported |
| 5,000 | 453 | None Reported | None Reported | |
| 10,000 | 922 | None Reported | None Reported | |
| Female | 2,500 | 200 | None Reported | None Reported |
| 5,000 | 415 | None Reported | None Reported | |
| 10,000 | 782 | None Reported | None Reported |
Data derived from a preliminary toxicity and palatability study.[1]
Experimental Protocol: Acute Oral Toxicity Study
The acute toxicity was evaluated in Wistar rats (3 per sex per group). The compound P-21-0019, with a purity of 93.2%, was administered via the diet at concentrations of 0, 2500, 5000, or 10,000 ppm.[1] These concentrations were equivalent to 0, 226, 453, and 922 mg/kg-bw/day in males and 0, 200, 415, and 782 mg/kg-bw/day in females, respectively.[1] The animals were observed for mortality and clinical signs of toxicity.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Based on its physical and chemical properties, the absorption of this compound is expected to vary depending on the route of exposure.
-
Dermal Absorption: Estimated to be poor, in the range of 0.1-15%.[1]
-
Inhalation Absorption: Expected to be good, at over 60%.[1]
-
Gastrointestinal (Oral) Absorption: Considered to be poor.[1]
These estimations are based on route-to-route extrapolations and are crucial for assessing the risk associated with different exposure scenarios.[1]
General Toxicology Study Designs
While specific sub-chronic, chronic, or genotoxicity studies for this compound are not available in the provided search results, the following diagrams illustrate standard workflows for such toxicological assessments, which would be applicable for the further development of this compound.
Future Directions
Further studies are required to comprehensively characterize the toxicity profile of this compound. These should include:
-
Sub-chronic and chronic toxicity studies to evaluate the effects of long-term exposure.[2]
-
Genotoxicity assays to assess the potential for DNA damage.
-
Safety pharmacology studies to investigate the effects on major organ systems such as the cardiovascular, respiratory, and central nervous systems.[3][4]
-
Detailed mechanistic studies to understand any observed toxicities at a molecular level.
A thorough evaluation of these endpoints will be essential for the continued development and potential clinical translation of this compound.
References
EM20-25: A Deep Dive into Its Therapeutic Potential as a Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule EM20-25, a promising agent in cancer therapy. We will delve into its core mechanism of action, identify its primary therapeutic targets, and present key quantitative data from preclinical studies. Detailed experimental methodologies are outlined to facilitate the replication and further exploration of its therapeutic potential.
Core Therapeutic Target: The Anti-Apoptotic Protein Bcl-2
The primary therapeutic target of this compound is the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic mitochondrial apoptotic pathway.[1][2][3][4] In many cancer cells, Bcl-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins like BAX and BAK and subsequent evasion of programmed cell death.[1] this compound functions as a BH3 mimetic, binding to the BH3 domain of Bcl-2.[3][5][6] This action competitively inhibits the interaction between Bcl-2 and BAX, liberating BAX to form pores in the mitochondrial outer membrane.[1][2][3] This disruption of the Bcl-2/BAX complex is a critical step in initiating the apoptotic cascade.[1]
Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway
By disrupting the Bcl-2/BAX interaction, this compound initiates a cascade of events leading to apoptosis through the intrinsic mitochondrial pathway.[1][2][7] The key steps in this process include:
-
Mitochondrial Permeability Transition Pore (PTP) Opening: The release of BAX leads to the opening of the PTP in the mitochondrial membrane.[2][3][8][9]
-
Cytochrome c Release: The opening of the PTP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[2][8][9][10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][11]
Some studies suggest that this compound's mechanism may not exclusively rely on Bax/Bak or caspase-9 activation for inducing apoptosis in certain contexts, hinting at potential alternative or parallel pathways.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Notes |
| Karpas-422 | B-lymphoma | ~20 µM | Naturally overexpresses Bcl-2.[1] |
| Granta-519 | B-lymphoma | ~20 µM | Naturally overexpresses Bcl-2.[1] |
| Human lymphoma/leukemia cells | Lymphoma/Leukemia | 20-27 µM | [12] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cell Line/Model | Effect | Quantitative Metric |
| Vesicular Stomatitis Virus (VSV-AV1) | Primary ex vivo CLL cells | Synergistic killing | Combination Index = 0.5[1] |
| Vesicular Stomatitis Virus (VSV-AV1) | Karpas-422 and Granta-519 B-lymphoma cells | Increased apoptotic cell death | P < 0.005[1] |
| RAD001 (mTOR inhibitor) | H-510 Small Cell Lung Cancer cells | Sensitized cells to RAD001-induced apoptosis | Dose-dependent increase in caspase-3/7 activity[11] |
| Staurosporine, Chlorambucil, Fludarabine | Bcl-2-expressing leukemia cells | Enhanced killing effect | [2][8][9] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., Karpas-422, Granta-519) in 96-well plates at a density of 1 x 10^5 cells/well.[1]
-
Treat cells with increasing concentrations of this compound (e.g., 300 nM to 200 µM).[1]
-
Incubate the plates at 37°C and 5% CO2 for a specified period (e.g., 7 days).[1]
-
Assess cell viability using a standard assay such as the MTS assay.
-
Calculate the IC50 value from the dose-response curve.
-
Analysis of Apoptosis by Flow Cytometry
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To measure the depolarization of the mitochondrial membrane, a hallmark of intrinsic apoptosis.
-
Methodology:
-
Treat cells with this compound.
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1.
-
Analyze the cells by flow cytometry. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.[1]
-
Co-immunoprecipitation for Bcl-2/BAX Interaction
-
Objective: To determine if this compound disrupts the interaction between Bcl-2 and BAX.
-
Methodology:
-
Treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody specific for Bcl-2 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the Bcl-2 and its interacting proteins.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against BAX to detect the co-immunoprecipitated BAX. A decrease in the amount of BAX co-immunoprecipitated with Bcl-2 in this compound treated cells indicates a disruption of their interaction.[1]
-
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione | 141266-44-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting BCL2-Proteins for the Treatment of Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The mitochondrial effects of small organic ligands of BCL-2: sensitization of BCL-2-overexpressing cells to apoptosis by a pyrimidine-2,4,6-trione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. files.core.ac.uk [files.core.ac.uk]
EM20-25: An In-depth Technical Guide to its Solubility and Stability Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM20-25 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of various cancers, contributing to cell survival and resistance to therapy. As a Bcl-2 inhibitor, this compound holds potential as a therapeutic agent by restoring the natural process of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the solubility and stability properties of this compound, crucial for its development and application in research and drug discovery.
Solubility Properties
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While extensive quantitative data for this compound in a wide range of solvents is not publicly available, this section summarizes the known solubility and provides context with data from other Bcl-2 inhibitors.
Quantitative Solubility Data
Limited data is available for the solubility of this compound. The following table summarizes the known values.
| Solvent | Solubility | Temperature | Source |
| DMSO | ≥5 mg/mL | ~60 °C | [1] |
| DMSO | 2 mg/mL | Ambient | [2] |
| Water | Data not publicly available | - | - |
| Ethanol | Data not publicly available | - | - |
Note: Due to the limited publicly available solubility data for this compound, researchers should determine its solubility in solvents relevant to their specific applications.
For context, other small molecule Bcl-2 inhibitors have shown solubility in organic solvents like DMSO and ethanol, with limited solubility in aqueous buffers. For instance, the Bcl-2 inhibitor Disarib is soluble in DMSO (>75%) and alcohol (>70%).
Stability Profile
The chemical stability of a compound is paramount for its storage, handling, and the reliability of experimental results. This section outlines the known stability of this compound and provides a framework for assessing its stability under various conditions.
Storage and Handling Recommendations
General stability information for this compound indicates that it is stable for a few weeks during standard shipping conditions. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable.
Forced Degradation and Stability-Indicating Assays
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, a typical study would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Key Stress Conditions for Forced Degradation Studies:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the compound to light of a specified intensity and duration.
A stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), would then be developed and validated to separate the parent compound from any degradation products formed under these stress conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reliable assessment of a compound's properties. The following sections provide representative protocols for determining the solubility and stability of small molecules like this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Microcentrifuge tubes
-
Orbital shaker/incubator
-
Analytical balance
-
HPLC with a validated quantitative method
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Add an excess amount of the solid this compound to a known volume of PBS in a microcentrifuge tube. Alternatively, a small aliquot of the DMSO stock can be added to the PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
The experiment should be performed in triplicate.
Protocol for Stability Testing: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or mass spectrometry detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for specified time points. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at 80°C. Analyze at specified time points.
-
Photostability: Expose a sample of the solid this compound and a sample of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Mechanism of Action and Signaling Pathway
This compound functions as a Bcl-2 inhibitor. In many cancer cells, the anti-apoptotic protein Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like Bim, preventing them from activating the effector proteins Bax and Bak. This inhibition of the apoptotic pathway allows cancer cells to survive. This compound binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins. The released pro-apoptotic proteins can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Conclusion
This technical guide provides an overview of the known solubility and stability properties of the Bcl-2 inhibitor this compound. While specific quantitative data is limited, the provided information and representative protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the physicochemical properties of this compound will be crucial for its continued development and potential translation into a therapeutic agent.
References
Methodological & Application
EM20-25 experimental protocol for cell culture
Application Note: EM20-25
A Novel Kinase Inhibitor for Targeted Cancer Therapy
Introduction this compound is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, leading to uncontrolled cell proliferation and survival. By targeting MEK1/2, this compound effectively blocks downstream signaling, resulting in cell cycle arrest and apoptosis in tumor cells with activating mutations in BRAF or RAS. This application note provides detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines.
Target Audience This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology who are investigating novel therapeutic agents.
Principle of Action this compound is an ATP-competitive inhibitor that binds to the MEK1/2 enzymes, preventing their phosphorylation and activation of downstream targets ERK1/2. The subsequent loss of ERK1/2 signaling leads to the de-repression of pro-apoptotic proteins and the down-regulation of key cell cycle progression factors. The protocols outlined below are designed to quantify the anti-proliferative effects of this compound and to confirm its on-target activity through molecular analysis.
Experimental Protocols
Protocol 1: General Maintenance and Culture of Adherent Cancer Cells
This protocol describes the routine subculture of adherent cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer).
Materials:
-
Complete Growth Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA solution.
-
T25 or T75 culture flasks.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Warm all media and reagents to 37°C in a water bath before use.
-
When cells reach 80-90% confluency, aspirate the culture medium from the flask.
-
Gently wash the cell monolayer once with 5-10 mL of sterile PBS.[1]
-
Aspirate the PBS and add 1-2 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.[1][2]
-
Incubate the flask at 37°C for 2-5 minutes, or until cells begin to detach.[1][3] Gently tap the side of the flask to aid detachment.
-
Add 4-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:3 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator. Cells should be subcultured every 2-3 days.[1]
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete Growth Medium.
-
Trypan Blue solution (0.4%).
-
Hemocytometer.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Following incubation, collect the cells from each well by trypsinization.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4]
-
Calculate the percentage of viable cells for each treatment condition.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to verify that this compound inhibits the phosphorylation of its downstream target, ERK.
Materials:
-
6-well cell culture plates.
-
This compound compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables represent typical data obtained from the experiments described above.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
|---|---|---|---|
| A375 | Melanoma | V600E Mutant | 8.5 |
| HT-29 | Colon | V600E Mutant | 12.1 |
| HCT116 | Colon | KRAS Mutant | 25.4 |
| MCF-7 | Breast | Wild-Type | > 1000 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation in A375 Cells
| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) |
|---|---|
| 0 (Vehicle) | 1.00 |
| 1 | 0.62 |
| 10 | 0.15 |
| 100 | 0.02 |
| 1000 | < 0.01 |
Visualizations and Workflows
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro efficacy and mechanism of action of this compound.
References
Application Notes and Protocols for Interleukin-25 (IL-25) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family that plays a crucial role in promoting type 2 immune responses.[1][2] It is a key mediator in allergic inflammation and has been implicated in the pathogenesis of various inflammatory and autoimmune diseases.[3] IL-25 is produced by epithelial cells in response to allergens and pathogens, acting as an "alarmin" to initiate and amplify inflammatory cascades.[1][2] Its signaling is mediated through a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[1][2] Understanding the biological functions and signaling pathways of IL-25 is critical for the development of novel therapeutics targeting allergic and autoimmune disorders. These application notes provide detailed protocols for studying IL-25 in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to IL-25 activity, which are essential for designing and interpreting experiments.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding | |||
| IL-17RA/IL-17RB | Heterodimer | Various | [1][2] |
| Downstream Signaling Activation | |||
| STAT5 Phosphorylation | Time-dependent | T cells, Epithelial cells | [1] |
| NF-κB Activation (IκBα phosphorylation) | Act1-dependent | Polarized Th2 cells | [1] |
| p38 MAPK Activation | Time-dependent | Eosinophils, RA synoviocytes | [3] |
| JNK Activation | Time-dependent | Eosinophils | [3] |
| Cellular Responses | |||
| Th2 Cytokine Production (IL-4, IL-5, IL-13) | Dose-dependent | Th2 cells | [3] |
| Eosinophil Chemokine Production (MCP-1, MIP-1α) | Dose-dependent | Eosinophils | [3] |
| Mucin Expression | Increased | Airway epithelial cells | [4] |
Signaling Pathways
IL-25 signaling is initiated by its binding to the IL-17RA/IL-17RB receptor complex. This leads to the recruitment of the adaptor protein Act1 and subsequent activation of downstream signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways.[1][2] A novel Act1-independent pathway leading to STAT5 activation has also been identified.[1]
IL-25 Signaling Overview
Caption: IL-25 signaling cascade.
Experimental Protocols
Protocol 1: In Vitro T Helper 2 (Th2) Cell Differentiation and Cytokine Analysis
This protocol details the procedure for differentiating naive CD4+ T cells into Th2 cells and assessing the effect of IL-25 on their cytokine production.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
Recombinant IL-25
-
Recombinant IL-4
-
Anti-CD3 and Anti-CD28 antibodies
-
Anti-IFN-γ antibody
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
ELISA kits for IL-5 and IL-13
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorescently labeled antibodies against CD4, IL-5, and IL-13 for intracellular cytokine staining
Procedure:
-
Isolate naive CD4+ T cells using a negative selection kit.
-
Coat a 24-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add anti-CD28 antibody (1 µg/mL), recombinant IL-4 (20 ng/mL), and anti-IFN-γ antibody (10 µg/mL) to induce Th2 differentiation.
-
Add varying concentrations of recombinant IL-25 (e.g., 0, 1, 10, 100 ng/mL) to the respective wells.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
On the day of analysis, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and supernatant.
-
Analyze the supernatant for IL-5 and IL-13 secretion using ELISA according to the manufacturer's instructions.
-
Perform intracellular cytokine staining on the harvested cells for IL-5 and IL-13 and analyze by flow cytometry.
Experimental Workflow for Th2 Differentiation
Caption: Th2 differentiation workflow.
Protocol 2: Analysis of IL-25-Induced Signaling in Epithelial Cells
This protocol describes how to investigate the activation of key signaling pathways in epithelial cells upon stimulation with IL-25.
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B)
-
Recombinant IL-25
-
Serum-free cell culture medium
-
Phospho-specific antibodies for STAT5, p38 MAPK, and IκBα
-
Total protein antibodies for STAT5, p38 MAPK, and IκBα
-
Secondary antibodies conjugated to HRP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Culture BEAS-2B cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to stimulation.
-
Treat the cells with recombinant IL-25 (100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5, phospho-p38, and phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membranes and re-probe with antibodies against total STAT5, p38, and IκBα to confirm equal protein loading.
Western Blotting Workflow for Signaling Analysis
Caption: Western blotting workflow.
Conclusion
These application notes provide a framework for investigating the biological roles and signaling mechanisms of IL-25 in a laboratory setting. The provided protocols for Th2 cell differentiation and signaling analysis are fundamental for researchers in immunology and drug development who are targeting IL-25-mediated pathways. The quantitative data and pathway diagrams offer a valuable resource for experimental design and data interpretation. Further investigation into the diverse functions of IL-25 will continue to uncover its potential as a therapeutic target for a range of inflammatory diseases.
References
- 1. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Epithelial-Specific MyD88 Signaling Pathway on Airway Inflammatory Response to Organic Dust Exposure - PMC [pmc.ncbi.nlm.nih.gov]
EM20-25 dosage and administration guidelines
Application Notes and Protocols: EM20-25
Disclaimer: The following document is a template designed to guide researchers, scientists, and drug development professionals in structuring their data for a novel compound, referred to here as this compound. As there is no publicly available information on a compound with this designation, this document serves as a framework for documenting dosage and administration guidelines once experimental data is obtained.
Compound Profile: this compound (Hypothetical)
-
Compound Name: this compound
-
Target: [e.g., Tyrosine Kinase XYZ]
-
Mechanism of Action: [e.g., Competitive inhibitor of ATP binding]
-
Formulation: [e.g., Provided as a 10 mM stock solution in DMSO]
-
Storage: [e.g., Store at -20°C, protect from light]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Efficacy and Potency
| Cell Line | Assay Type | IC50 / EC50 (nM) | Incubation Time (hrs) | Reference |
|---|---|---|---|---|
| [e.g., HEK293] | [e.g., Cell Viability] | [e.g., 150] | [e.g., 72] | [e.g., Study A] |
| [e.g., HeLa] | [e.g., Cell Viability] | [e.g., 275] | [e.g., 72] | [e.g., Study A] |
| [e.g., A549] | [e.g., Target Inhibition] | [e.g., 50] | [e.g., 24] | [e.g., Study B] |
Table 2: In Vivo Dosage and Efficacy in Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|---|
| [e.g., BALB/c mice] | [e.g., Intraperitoneal (i.p.)] | [e.g., 10] | [e.g., Once daily] | [e.g., 40% tumor growth inhibition] | [e.g., Study C] |
| [e.g., C57BL/6 mice] | [e.g., Oral (p.o.)] | [e.g., 25] | [e.g., Twice daily] | [e.g., 65% tumor growth inhibition] | [e.g., Study D] |
| [e.g., Nude mice] | [e.g., Intravenous (i.v.)] | [e.g., 5] | [e.g., Every 3 days] | [e.g., 55% tumor growth inhibition] | [e.g., Study E] |
Table 3: Pharmacokinetic (PK) Parameters in [Species]
| Parameter | Route: IV (5 mg/kg) | Route: Oral (25 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | [e.g., 1200] | [e.g., 850] |
| Tmax (hr) | [e.g., 0.25] | [e.g., 2.0] |
| AUC (0-t) (ng*hr/mL) | [e.g., 4800] | [e.g., 6200] |
| Half-life (t1/2) (hr) | [e.g., 4.5] | [e.g., 6.0] |
| Bioavailability (%) | N/A | [e.g., 70%] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (Example)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a maximum concentration of [e.g., 100 µM].
-
Treatment: Remove the old medium from the cell plate and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol: In Vivo Xenograft Mouse Model (Example)
-
Cell Implantation: Subcutaneously inject [e.g., 1 x 10^6 A549 cells] in 100 µL of Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the specified dosage and schedule.
-
Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Diagrams and Workflows
Analytical Methods for the Detection of EM20-25 (25-hydroxyvitamin D)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the analytical methods for the quantitative determination of EM20-25, which in the context of this application note is considered to be 25-hydroxyvitamin D [25(OH)D]. 25(OH)D is the major circulating metabolite of vitamin D and serves as a crucial biomarker for assessing vitamin D status in clinical and research settings. Accurate and reliable measurement of 25(OH)D is essential for the diagnosis and management of vitamin D deficiency, a global health concern linked to various diseases, including rickets, osteoporosis, and other chronic conditions.[1] This application note details various analytical techniques, presents comparative data, and provides step-by-step experimental protocols for the detection of this analyte.
Analytical Methods Overview
Several analytical methods are employed for the quantification of 25(OH)D in biological matrices, primarily serum and plasma. These methods can be broadly categorized into two main types: immunoassays and chromatography-based methods.
-
Immunoassays: These methods are widely used in clinical laboratories due to their high throughput and automation capabilities. They rely on the specific binding of antibodies to 25(OH)D. Common immunoassay platforms include:
-
Chromatography-Mass Spectrometry Methods: These are considered the gold-standard reference methods for 25(OH)D quantification due to their high specificity and accuracy. They involve the physical separation of 25(OH)D from other metabolites followed by its detection based on its mass-to-charge ratio. The most common technique is:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Quantitative Data Summary
The performance characteristics of different analytical methods for 25(OH)D are summarized in the table below. This data is compiled from various sources and represents typical performance.
| Analytical Method | Principle | Sample Type | Detection Limit | Within-Run CV (%) | Between-Run CV (%) | Throughput |
| ELISA | Competitive enzyme immunoassay | Serum, Plasma | 4.4 µg/L[3] | 12[3] | 15[3] | High |
| CLIA | Chemiluminescence immunoassay | Serum, Plasma | Variable | < 10 | < 15 | High |
| LC-MS/MS | Chromatographic separation and mass detection | Serum, Plasma | < 2 ng/mL | < 5 | < 10 | Moderate |
Note: CV refers to the Coefficient of Variation, a measure of the precision of the assay. Lower CV values indicate higher precision.
Experimental Protocols
Competitive Enzyme Immunoassay (ELISA) Protocol
This protocol is a generalized procedure for a competitive ELISA for 25(OH)D quantification in serum.
Materials:
-
Microtiter plate pre-coated with a 25(OH)D analog
-
25(OH)D standards and controls
-
Patient serum samples
-
Acetonitrile for extraction
-
Polyclonal rabbit anti-25(OH)D antibody[3]
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a competitive ELISA for 25(OH)D.
Procedure:
-
Sample Preparation: Extract 25(OH)D from serum samples using acetonitrile.[3] Centrifuge to pellet proteins and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the extract in assay buffer.
-
Assay Procedure:
-
Add reconstituted samples, standards, and controls to the wells of the microtiter plate.
-
Add the primary anti-25(OH)D antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, free 25(OH)D in the sample competes with the 25(OH)D analog coated on the plate for binding to the primary antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.
-
Wash the plate again to remove unbound secondary antibody.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 25(OH)D in the samples by interpolating their absorbance values from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general outline for the quantification of 25(OH)D in serum using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 HPLC column
-
Serum samples, calibrators, and quality controls
-
Internal standard (e.g., deuterated 25(OH)D)
-
Protein precipitation and liquid-liquid extraction reagents (e.g., methanol, zinc sulfate, hexane)
-
Mobile phases (e.g., water with formic acid and methanol with formic acid)
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of 25(OH)D.
Procedure:
-
Sample Preparation:
-
To a serum sample, add the internal standard.
-
Perform protein precipitation by adding methanol and zinc sulfate. Vortex and centrifuge.
-
Perform liquid-liquid extraction on the supernatant using hexane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate 25(OH)D from other metabolites on a C18 column using a gradient of mobile phases.
-
The eluent from the column is ionized using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
The ionized molecules are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 25(OH)D and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for 25(OH)D and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.
-
Determine the concentration of 25(OH)D in the samples from the calibration curve.
-
Signaling Pathway and Logical Relationships
The accurate measurement of 25(OH)D is critical for understanding the Vitamin D signaling pathway. The following diagram illustrates the central role of 25(OH)D in this pathway.
Caption: Simplified Vitamin D metabolic pathway.
This diagram illustrates that 25-hydroxyvitamin D (this compound) is the central circulating form of vitamin D, which is then converted to the active form, 1,25-dihydroxyvitamin D, in the kidneys. The accurate measurement of this compound is therefore a reliable indicator of the body's vitamin D stores.
References
Unable to Process Request Due to Ambiguity of "EM20-25"
Initial searches for "EM20-25" have yielded no specific or relevant information related to a therapeutic agent, signaling molecule, or biological entity. The search results appear to be a collection of unrelated documents that contain the numbers "20" and "25".
To provide detailed Application Notes and Protocols for measuring the efficacy of a substance, it is imperative to have precise information about its nature. The current designation "this compound" is too generic and does not correspond to any identifiable agent in the scientific literature based on the conducted searches.
For the request to be fulfilled, please provide more specific details about "this compound," such as:
-
Is it a small molecule, a peptide, an antibody, a protein, or another type of therapeutic?
-
What is its intended biological target or mechanism of action?
-
Is there an alternative name, designation, or associated research field?
-
Could "this compound" be a typographical error for a known molecule, such as IL-25 (Interleukin-25)?
Without this fundamental information, it is not possible to identify relevant signaling pathways, design appropriate experimental workflows, or provide accurate protocols for efficacy measurement.
Once a more specific identifier for the molecule of interest is provided, a comprehensive and accurate response can be generated that includes the requested detailed protocols, data presentation in tables, and visualizations of signaling pathways and experimental workflows using Graphviz (DOT language).
Application Notes and Protocols for In Vivo Preclinical Evaluation of EM20-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo preclinical assessment of EM20-25, a hypothetical therapeutic agent. The protocols outlined below cover essential studies for evaluating the efficacy, pharmacokinetic profile, and safety of this compound in rodent models.
Background and Mechanism of Action
This compound is a novel investigational drug hypothesized to target the Interleukin-25 (IL-25) signaling pathway. IL-25, a member of the IL-17 cytokine family, is implicated in promoting type 2 inflammatory responses and has been associated with the pathogenesis of various diseases, including certain cancers.[1][2][3][4] By modulating the IL-25 pathway, this compound aims to inhibit downstream signaling cascades that contribute to tumor growth and survival. The following diagram illustrates the putative signaling pathway targeted by this compound.
In Vivo Efficacy Assessment: Xenograft Tumor Model
To evaluate the anti-tumor activity of this compound in vivo, a subcutaneous xenograft model using a relevant human cancer cell line is recommended.[5][6] Patient-derived xenograft (PDX) models can also be utilized for a more translational approach.[7][8]
Experimental Workflow: Xenograft Study
Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Animal Models:
-
Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.
-
Utilize immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice) aged 6-8 weeks.[8]
-
-
Tumor Cell Implantation:
-
Harvest cultured cells during the logarithmic growth phase.
-
Resuspend cells in a sterile medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5 x 107 cells/mL.[5][6]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width2) / 2.[8]
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose; n=8-10 mice per group).
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily, intraperitoneally).
-
Continue to measure tumor volume and mouse body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or at the end of the study period.
-
Excise tumors and measure their weight.
-
Calculate Tumor Growth Inhibition (TGI) as a percentage.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1850 ± 150 | - |
| This compound | 10 | 980 ± 120 | 47.0 |
| This compound | 30 | 450 ± 95 | 75.7 |
| Positive Control | X | 400 ± 80 | 78.4 |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][10][11]
Experimental Workflow: Pharmacokinetic Study
Protocol: Murine Pharmacokinetic Study
-
Animal Model and Housing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimate animals for at least one week before the study.[12]
-
-
Drug Formulation and Administration:
-
Prepare this compound in an appropriate vehicle for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours for IV; 0.25, 0.5, 1, 2, 4, 8, 24 hours for PO).[9][13]
-
Use a sparse sampling or serial bleeding technique. For serial bleeding, collect blood from the submandibular or saphenous vein.[9]
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (hng/mL) | 3200 | 4500 |
| AUC0-inf (hng/mL) | 3250 | 4600 |
| T1/2 (h) | 4.5 | 5.2 |
| CL (L/h/kg) | 1.54 | - |
| Vd (L/kg) | 9.9 | - |
| Bioavailability (%) | - | 35.4 |
In Vivo Toxicology Studies
Toxicology studies are performed to assess the safety profile of this compound.[14][15][16] An acute, single-dose toxicity study is often an initial step.
Experimental Workflow: Acute Toxicology Study
Protocol: Acute Toxicology Study
-
Animal Model:
-
Use healthy, young adult Sprague-Dawley rats (equal numbers of males and females).
-
-
Dose Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) at multiple dose levels (e.g., 50, 150, 500 mg/kg) and a vehicle control.
-
-
Clinical Observations:
-
Observe animals for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.
-
Record body weights prior to dosing and weekly thereafter.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a comprehensive gross necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve organs and tissues in 10% neutral buffered formalin for potential histopathological examination.[12]
-
-
Data Analysis:
-
Analyze data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[15]
-
Data Presentation: Key Toxicology Endpoints
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (150 mg/kg) | This compound (500 mg/kg) |
| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |
| Clinical Signs | None | None | Mild lethargy (Day 1) | Lethargy, piloerection (Days 1-2) |
| Body Weight Change (Day 14) | +15% | +14% | +10% | +2% |
| Hematology | WNL | WNL | WNL | Mild anemia |
| Clinical Chemistry (ALT, AST) | WNL | WNL | Slight elevation | Moderate elevation |
| Gross Pathology | No findings | No findings | No findings | Mottled liver |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular necrosis |
| (WNL = Within Normal Limits) |
References
- 1. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSLP, IL-33, and IL-25: not just for allergy and helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. unmc.edu [unmc.edu]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 14. noblelifesci.com [noblelifesci.com]
- 15. fiveable.me [fiveable.me]
- 16. inotiv.com [inotiv.com]
Application Notes and Protocols for Preparing EM20-25 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of EM20-25, a potent B-cell lymphoma 2 (BCL-2) inhibitor. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocols outlined below cover the preparation of stock solutions, their storage, and their application in typical cell-based assays. Additionally, this document includes a summary of the key chemical and biological properties of this compound and a schematic of its mechanism of action.
Introduction
This compound is a small molecule inhibitor of the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like BCL-2 is a hallmark of many cancers, enabling malignant cells to evade programmed cell death. By inhibiting BCL-2, this compound restores the natural apoptotic process in cancer cells, making it a valuable tool for oncology research.[1] It has been shown to neutralize the anti-apoptotic activity of overexpressed BCL-2 and sensitize BCL-2-expressing leukemic cells to the cytotoxic effects of chemotherapeutic agents such as staurosporine, chlorambucil, and fludarabine.[2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉ClN₄O₆ | [2] |
| Molecular Weight | 376.71 g/mol | [2] |
| CAS Number | 141266-44-6 | [2] |
| Appearance | Light yellow to yellow powder | |
| Solubility | ≥5 mg/mL in DMSO (at ~60 °C) | |
| Storage Conditions | Short-term (days to weeks): 0-4 °C, dry and dark. Long-term (months to years): -20 °C. | [2] |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.767 mg of this compound (Molecular Weight = 376.71 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (376.71 g/mol ) * (1000 mg/g) * 1 mL = 3.767 mg
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication or warming the solution to approximately 60°C can aid in dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cellular Assays
This protocol outlines the preparation of working solutions of this compound from the 10 mM stock solution for use in cell culture experiments. A dose-response experiment is recommended to determine the optimal concentration for a specific cell line and assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): To improve accuracy, it is recommended to perform a serial dilution of the stock solution in DMSO to create intermediate stocks closer to the final desired concentrations. For example, to achieve final concentrations in the nanomolar to low micromolar range, a 1:100 dilution of the 10 mM stock in DMSO to create a 100 µM intermediate stock is a good starting point.
-
Final Dilution in Culture Medium: Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 µM this compound from a 10 mM stock, add 1 µL of the stock solution to the medium. Calculation using the formula C₁V₁ = C₂V₂: (10 mM) * V₁ = (0.001 mM) * 10 mL V₁ = 0.001 mL = 1 µL
-
Mixing: Immediately after adding the this compound solution, gently swirl the culture flask or plate to ensure a homogeneous mixture. Avoid vigorous shaking.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for evaluating this compound in vitro.
References
Application Notes and Protocols for Quantifying EM20-25 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM20-25 is a novel small molecule inhibitor of the fictional protein kinase, Kinase-X, a key enzyme implicated in proliferative diseases. These application notes provide detailed protocols for quantifying the inhibitory activity of this compound using both biochemical and cell-based assays. The following protocols are designed to guide researchers in determining key quantitative metrics such as IC50 values and to understand the compound's mechanism of action within a cellular context.
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of this compound on its target, Kinase-X. These assays measure the consumption of a substrate or the formation of a product over time.[1]
Protocol 1: In Vitro Kinase-X Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X using a fluorescence-based assay.
Materials:
-
Purified recombinant Kinase-X enzyme
-
Kinase-X specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: EM20-25 (CRISPR-Cas9) Experiments
Welcome to the technical support center for EM20-25 series experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to CRISPR-Cas9 gene editing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low gene editing efficiency?
A1: Low gene editing efficiency is a frequent challenge in CRISPR-Cas9 experiments.[1] The primary causes include:
-
Suboptimal single-guide RNA (sgRNA) Design: The design of the sgRNA is critical for the success of a CRISPR experiment.[2][3] Poor design can lead to inefficient binding to the target DNA, resulting in lower cleavage rates.[2] Factors such as GC content, potential for secondary structure formation, and proximity to the transcription start site can all impact sgRNA performance.[2]
-
Inefficient Delivery of CRISPR Components: The successful delivery of Cas9 and sgRNA into the target cells is crucial.[1][2] Low transfection or transduction efficiency means that only a small number of cells receive the editing machinery, leading to poor overall efficiency.[2] The choice of delivery method (e.g., viral vectors, lipid nanoparticles, electroporation) should be optimized for the specific cell type being used.[1][4]
-
Cell Line Specificity: Different cell lines can have varying responses to CRISPR-based editing.[2] Some cell lines may be more difficult to transfect or have more active DNA repair pathways that can affect the outcome of the editing process.
-
Inadequate Expression of Cas9 or sgRNA: If the expression levels of either the Cas9 nuclease or the sgRNA are too low, the editing efficiency will be compromised.[1] This can be due to issues with the promoter used in the expression vector or the quality of the transfected plasmids or RNA.[1]
Q2: How can I minimize off-target effects in my CRISPR experiments?
A2: Off-target effects, where the Cas9 enzyme cuts at unintended genomic locations, are a major concern in gene editing.[5][6] Strategies to minimize off-target effects include:
-
Careful sgRNA Design: Utilize bioinformatics tools to design sgRNAs with high specificity and minimal predicted off-target sites.[1][7] These tools scan the genome for sequences with similarity to the target sequence.[3]
-
Use of High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1 and eSpCas9, have been developed to have increased specificity and reduced off-target cleavage.[5]
-
Employing Paired Nickases: Using a mutated Cas9 that only cuts one strand of the DNA (a nickase) along with two sgRNAs targeting opposite strands can increase specificity, as two independent binding and cleavage events are required.[5]
-
Optimizing Component Concentration: Using the lowest effective concentration of Cas9 and sgRNA can help to reduce off-target activity.[1]
Q3: What is mosaicism and how can I address it?
A3: Mosaicism refers to the presence of a mixed population of edited and unedited cells within the same sample.[1] This can complicate the analysis of experimental results. To address mosaicism:
-
Optimize Delivery Timing: Synchronizing the cell cycle of your target cells before delivering the CRISPR components can lead to more uniform editing outcomes.[1]
-
Utilize Inducible Cas9 Systems: Inducible systems allow for temporal control of Cas9 expression, which can help to achieve more homogeneous editing.[1]
-
Single-Cell Cloning: Isolating and expanding single cells after editing allows for the generation of clonal cell lines that are fully edited.[1]
Troubleshooting Guides
Problem 1: Low or No Detectable Editing
| Potential Cause | Troubleshooting Step |
| Poor sgRNA design | Redesign sgRNA using validated bioinformatics tools. Test 2-3 different sgRNAs for the same target.[8] Ensure the target sequence is unique in the genome and adjacent to a compatible Protospacer Adjacent Motif (PAM).[3][8] |
| Inefficient delivery | Optimize the transfection or transduction protocol for your specific cell type.[1] Consider trying alternative delivery methods such as electroporation or viral vectors if plasmid transfection is inefficient.[1] |
| Low Cas9/sgRNA expression | Verify the integrity and concentration of your plasmid DNA or mRNA.[1] Ensure the promoter driving expression is active in your cell type.[1] |
| Cellular toxicity | Titrate the concentration of CRISPR components to find a balance between editing efficiency and cell viability.[1] |
Problem 2: High Off-Target Mutations
| Potential Cause | Troubleshooting Step |
| Suboptimal sgRNA specificity | Use off-target prediction software to select sgRNAs with the fewest potential off-target sites.[7] |
| High Cas9 concentration or prolonged expression | Reduce the amount of Cas9 plasmid or protein delivered.[1] Use a delivery method that results in transient expression, such as mRNA or ribonucleoprotein (RNP).[9] |
| Wild-type Cas9 promiscuity | Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9) that has been engineered for increased specificity.[5] |
| Mismatches tolerated by Cas9 | Be aware that Cas9 can tolerate some mismatches between the sgRNA and the DNA, especially at the 5' end of the sgRNA.[10][11] Choose target sites with fewer similar sequences elsewhere in the genome. |
Experimental Protocols
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells
This protocol outlines the general steps for generating a gene knockout in a mammalian cell line using a plasmid-based CRISPR-Cas9 system.
-
sgRNA Design and Cloning:
-
Identify the target gene and select a target site, preferably in an early exon.
-
Use a CRISPR design tool to generate and select sgRNA sequences with high on-target scores and low off-target predictions.
-
Synthesize and clone the selected sgRNA sequence into a suitable expression vector, such as pX458 (which co-expresses Cas9 and a fluorescent marker).[12]
-
-
Cell Culture and Transfection:
-
Culture the target mammalian cells under standard conditions. hTERT-RPE1 cells are a good starting point as they are chromosomally stable and amenable to editing.[12]
-
Transfect the cells with the Cas9/sgRNA expression plasmid using a method optimized for the cell line (e.g., lipid-mediated transfection, electroporation).
-
-
Selection of Edited Cells:
-
If using a vector with a fluorescent marker (like GFP in pX458), use fluorescence-activated cell sorting (FACS) to isolate cells that have been successfully transfected.[13]
-
Alternatively, if a selection marker is present, use the appropriate antibiotic to select for transfected cells.
-
-
Verification of Editing Efficiency:
-
Isolation of Clonal Cell Lines:
-
Plate the sorted or selected cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Isolate and expand individual colonies.
-
Screen the clonal lines by PCR and Sanger sequencing to identify those with the desired homozygous or heterozygous knockout mutations.[15]
-
Visualizations
Caption: The CRISPR-Cas9 mechanism, from target recognition to DNA repair.
Caption: Standard workflow for generating a knockout cell line using CRISPR-Cas9.
Caption: A logical guide for troubleshooting low CRISPR editing efficiency.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 4. synthego.com [synthego.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 10. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A protocol for custom CRISPR Cas9 donor vector construction to truncate genes in mammalian cells using pcDNA3 backbone - PMC [pmc.ncbi.nlm.nih.gov]
how to improve EM20-25 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes with the BCL-2 inhibitor, EM20-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Its primary mechanism of action is to disrupt the interaction between the anti-apoptotic protein Bcl-2 and pro-apoptotic proteins like BAX.[2][3] By binding to Bcl-2, this compound effectively neutralizes its inhibitory effect on apoptosis, allowing pro-apoptotic signals to proceed. This leads to the activation of caspase-9 and subsequent programmed cell death.[1][3] this compound has been shown to sensitize cancer cells, particularly those that overexpress Bcl-2, to the effects of other cytotoxic agents.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the solid powder at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated activity in various cancer cell lines that overexpress Bcl-2. Notably, it has been used in primary chronic lymphocytic leukemia (CLL) cells and B-lymphoma cell lines such as Karpas-422 and Granta-519.[2] It has also been used to sensitize small cell lung cancer (SCLC) cells to other treatments.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no induction of apoptosis | Cell line resistance: High expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) can compensate for Bcl-2 inhibition. | - Profile your cell line: Perform a baseline western blot to assess the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL, BAX, BAK). - Consider combination therapy: If Mcl-1 or Bcl-xL are highly expressed, consider co-treatment with inhibitors targeting these proteins. |
| Low expression of pro-apoptotic effectors: The key downstream effectors, BAX and BAK, are necessary for apoptosis. | - Assess BAX/BAK levels: Use western blotting to confirm the presence of BAX and BAK in your cell line. | |
| Incorrect dosage: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell line.[2] | |
| Suboptimal treatment duration: The time point for measuring apoptosis may be too early or too late. | - Conduct a time-course experiment: Measure apoptosis at multiple time points after treatment to identify the peak response time. | |
| High background in apoptosis assays (e.g., Annexin V/PI) | Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. | - Gentle cell detachment: Use a non-enzymatic cell dissociation buffer or gentle scraping. - Careful pipetting: Avoid excessive force when resuspending cell pellets. |
| Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | - Regularly test for contamination: Use a mycoplasma detection kit to ensure your cell cultures are clean. | |
| Precipitation of this compound in culture media | Poor solubility: A sudden change in solvent polarity when diluting the DMSO stock in aqueous media can cause the compound to precipitate. | - Serial dilutions: Perform serial dilutions of the DMSO stock in your cell culture medium rather than a single large dilution. - Warm the media: Gently warm the culture media to 37°C before adding the this compound stock solution. |
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in specific cell lines as reported in the literature.
| Cell Line Type | Specific Cell Lines | IC50 (µM) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | ~20 | [2] |
| B-lymphoma | Karpas-422, Granta-519 | ~20 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay for this compound
This protocol is adapted from a study using this compound on chronic lymphocytic leukemia (CLL) cells.[2]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells per well for suspension cells (like CLL) or an appropriate density for adherent cells to ensure they are in the logarithmic growth phase at the time of treatment.
-
Dose Preparation: Prepare a series of dilutions of this compound in culture medium. For an IC50 determination, a range from 300 nM to 200 µM has been used.[2] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment: Add the prepared this compound dilutions to the appropriate wells. Each condition should be tested in at least triplicate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 96 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
BCL-2 Signaling Pathway and this compound Mechanism of Action
Caption: BCL-2 pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Apoptotic Pathway with BCL-2 Inhibitors Sensitizes Primary Chronic Lymphocytic Leukemia Cells to Vesicular Stomatitis Virus-Induced Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
troubleshooting EM20-25 solubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the research compound EM20-25.
General Information
This compound is a small molecule inhibitor with the following chemical properties:
-
Molecular Formula: C₁₅H₉ClN₄O₆[1]
-
Molecular Weight: 376.71 g/mol
-
Appearance: Light yellow to yellow powder
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of at least 5 mg/mL can be achieved in DMSO, particularly with gentle heating to approximately 60°C.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Increase the temperature: Gently warm the solution to 60°C.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to aid in dissolution.
-
Fresh Solvent: Ensure your DMSO is of high purity and has not been exposed to moisture, as this can affect its solvating properties.
Q3: Can I use aqueous buffers to dissolve this compound?
A3: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. For cell-based assays and other experiments requiring an aqueous environment, it is advised to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: What is the maximum recommended concentration of DMSO in my final experimental setup?
A4: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific system to DMSO.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous media.
-
Question: I observed a precipitate forming immediately after diluting my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with poorly soluble compounds. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) to your aqueous medium can help to maintain the solubility of this compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Adding the DMSO stock to a pre-warmed aqueous medium can sometimes improve solubility.
-
Issue 2: Inconsistent experimental results with this compound.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to variability in experimental outcomes. To ensure consistent results:
-
Visually Inspect Your Solutions: Before each experiment, visually inspect your diluted this compound solution for any signs of precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store diluted aqueous solutions.
-
Ensure Complete Dissolution of Stock: Make sure your this compound is fully dissolved in the DMSO stock before making further dilutions.
-
Quantitative Data
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| DMSO | ≥ 5 | 60 | Gentle heating required. |
| DMF | ~ 2 | 25 | |
| Ethanol | < 0.1 | 25 | |
| PBS (pH 7.4) | < 0.01 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.7671 mg of this compound (Molecular Weight = 376.71 g/mol ).
-
Weigh the compound: Accurately weigh out the calculated mass of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Dissolve the compound: Gently warm the mixture to 60°C and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Ensuring the Stability of EM20-25 During Storage
For researchers, scientists, and drug development professionals utilizing the novel small molecule EM20-25, maintaining its integrity during storage is paramount for reproducible and reliable experimental outcomes. This guide provides answers to frequently asked questions and troubleshooting advice to prevent and address the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The principal degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis is a chemical reaction with water, often catalyzed by acidic or basic conditions.[1][4] Oxidation is a reaction with oxygen, which can be initiated by light, heat, or trace metals.[1][2] Photolysis is degradation caused by exposure to light.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions to minimize degradation. As a general guideline, solid forms of small molecules are more stable than solutions.[5][6] For specific temperature and duration recommendations, please refer to the product's Technical Data Sheet (TDS) and Certificate of Analysis (CofA).[7] General recommendations are summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: Once a stock solution is prepared, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Stock solutions should be stored at -20°C or -80°C.[7] The choice of solvent is also critical and should be selected based on the solubility of this compound and its compatibility with your experimental system. If using DMSO, ensure the final concentration in your assay is low (<0.5%) to avoid cellular toxicity.[7]
Q4: Can I store this compound at room temperature for a short period?
A4: While many small molecule compounds are stable for the duration of shipping at room temperature, long-term storage at ambient temperatures is generally not recommended without specific stability data.[5][7] Exposure to elevated temperatures can accelerate degradation.[8][9] Always refer to the provided documentation for specific short-term storage guidelines.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential degradation issues with this compound in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
If you observe a loss of potency, altered biological activity, or high variability in your results, it may be due to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible changes in the physical appearance of this compound.
Changes in the color or texture of the solid compound, or the appearance of precipitates in a solution, can be indicators of degradation.
-
Solid Form: If the powder appears discolored, clumpy, or has a different texture, it may have been exposed to moisture or light.
-
Solution Form: The formation of a precipitate can indicate poor solubility at the storage temperature, or that the compound is degrading into less soluble products.[10]
Solutions:
-
Always allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.[5][6]
-
If a precipitate is observed in a stock solution after thawing, gently warm and vortex the solution to ensure it fully redissolves before use.[5] If the precipitate does not dissolve, it may be a degradation product, and a fresh stock solution should be prepared.
Data Presentation
Table 1: General Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Considerations |
| Solid (Powder) | Long-term | -20°C to -80°C | Up to 3 years[7] | Store in a tightly sealed, opaque vial in a desiccator. |
| Short-term | 4°C | Up to 2 years[7] | Protect from light and moisture. | |
| Stock Solution | Long-term | -80°C | Up to 6 months[7] | Aliquot to avoid freeze-thaw cycles. Use airtight vials. |
| Short-term | -20°C | Up to 1 month[5][7] | Minimize light exposure. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to identify potential degradation pathways.
Caption: Experimental workflow for stability testing.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Control: Store an aliquot in the dark at 4°C.
-
Thermal Degradation: Store an aliquot in the dark at an elevated temperature (e.g., 60°C).[10]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot and store at room temperature.
-
Photodegradation: Expose an aliquot to a light source (e.g., UV lamp or daylight) at a controlled temperature.[10]
-
-
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis:
-
For the acid hydrolysis sample, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11] This method should be capable of separating the intact this compound from any potential degradation products.
-
-
Data Interpretation: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. The appearance of new peaks will indicate the formation of degradation products.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Technical FAQs for biochemicals [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Navigating Experimental Variability in mTOR Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mTOR signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental variability encountered in mTOR-related research.
Frequently Asked Questions (FAQs)
Q1: What is the mTOR signaling pathway and why is it a focus of research?
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes.[1][2] It integrates a wide range of intracellular and extracellular signals, such as growth factors, nutrients, cellular energy levels, and stress, to control cell growth, proliferation, metabolism, and survival.[3][4] The mTOR pathway is crucial for normal physiological functions, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases, making it a significant target for therapeutic intervention.[3][5]
Q2: What are the main components of the mTOR signaling pathway?
mTOR forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6][7]
-
mTORC1 is sensitive to the inhibitor rapamycin and is a master regulator of cell growth.[4] It is composed of mTOR, RAPTOR (regulatory-associated protein of mTOR), mLST8, PRAS40, and DEPTOR.[6][7] mTORC1 promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4]
-
mTORC2 is generally considered rapamycin-insensitive and is crucial for cell survival and cytoskeletal organization.[6][7] Its core components are mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[7]
Q3: What are the common sources of experimental variability when studying the mTOR pathway?
Experimental variability in mTOR signaling studies can arise from several factors:
-
Cell Culture Conditions: Nutrient availability (amino acids, glucose), growth factor concentrations in serum, and cell density can all significantly impact mTOR activity.
-
Genetic Background of Cells: Different cell lines can have varying baseline levels of mTOR signaling and may respond differently to stimuli due to underlying genetic and epigenetic differences.
-
Reagent Quality and Consistency: The specificity and activity of antibodies, inhibitors, and growth factors can vary between batches and suppliers.
-
Experimental Technique: Subtle variations in protocols, such as lysis buffer composition, incubation times, and washing steps, can lead to inconsistent results.
-
Crosstalk with other Signaling Pathways: The mTOR pathway is highly interconnected with other signaling networks, such as the PI3K/AKT and MAPK pathways.[8] Changes in these pathways can indirectly affect mTOR signaling.
Troubleshooting Guides
Western Blotting for mTOR Pathway Proteins
Western blotting is a common technique to assess the activation state of the mTOR pathway by measuring the phosphorylation of key proteins. However, detecting large proteins like mTOR (~289 kDa) can be challenging.[9][10]
Problem: Weak or no signal for total or phosphorylated mTOR.
| Possible Cause | Solution |
| Inefficient Protein Transfer | mTOR is a large protein, requiring optimized transfer conditions. Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins.[2][10] Extend transfer times (e.g., 100V for 120 minutes) or use a wet transfer system at 400 mA for 60-75 minutes on ice.[2] |
| Low Protein Abundance | mTOR may have low endogenous expression in some cell types. Increase the amount of total protein loaded per lane. Consider using a more sensitive ECL substrate.[9] |
| Poor Antibody Performance | Ensure you are using an antibody validated for Western blotting. Optimize the primary antibody concentration; a common starting point is a 1:1000 or 1:2000 dilution.[2][9] Incubate the primary antibody overnight at 4°C to increase signal.[2] |
| Protein Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process. |
Problem: High background on the Western blot membrane.
| Possible Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T. Note that for phospho-antibodies, BSA is often recommended over milk. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and duration of washing steps with TBS-T after primary and secondary antibody incubations. |
Immunoprecipitation (IP) of mTOR Complexes
Immunoprecipitation is used to isolate mTORC1 or mTORC2 to study their composition and activity.
Problem: Low yield of immunoprecipitated mTOR complex.
| Possible Cause | Solution |
| Inefficient Cell Lysis | Use a lysis buffer that preserves the integrity of the mTOR complexes, such as a CHAPS-based buffer.[10] Ensure complete cell lysis by sonication or douncing. |
| Antibody Not Suitable for IP | Use an antibody that is validated for immunoprecipitation. The amount of antibody may need to be optimized; start with the manufacturer's recommended amount and adjust as needed. |
| Complex Dissociation | Perform all steps at 4°C and use lysis and wash buffers containing protease and phosphatase inhibitors to maintain complex stability. |
mTOR Kinase Assay
In vitro kinase assays are performed to directly measure the catalytic activity of immunoprecipitated mTORC1 or mTORC2.
Problem: Inconsistent or no kinase activity.
| Possible Cause | Solution |
| Inactive mTOR Complex | Ensure that the cells were stimulated appropriately to activate the desired mTOR complex before lysis (e.g., with growth factors for mTORC2 or amino acids for mTORC1).[5] |
| Sub-optimal Assay Conditions | Optimize the concentrations of ATP and the specific substrate (e.g., GST-4E-BP1 for mTORC1 or GST-AKT1 for mTORC2).[5][10] Ensure the kinase reaction buffer has the correct pH and ionic strength. |
| Presence of Inhibitors | Ensure that lysis and wash buffers do not contain high concentrations of detergents or other chemicals that might inhibit kinase activity. |
Experimental Protocols
Protocol: Western Blotting for Phospho-S6K (a downstream target of mTORC1)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-S6K (Thr389) (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total S6K as a loading control.
-
Protocol: Immunoprecipitation of mTORC1
-
Cell Lysis:
-
Lyse cells in a CHAPS-based lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes.
-
Incubate the pre-cleared lysate with an anti-Raptor antibody (or anti-mTOR) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elute the mTORC1 complex from the beads by boiling in Laemmli sample buffer for subsequent Western blot analysis or by using a gentle elution buffer for kinase assays.
-
Visualizations
Caption: Simplified overview of the mTOR signaling pathway.
Caption: Standard workflow for Western blot analysis.
References
- 1. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Analysis of mTOR Signaling Pathway: Bifurcation, Carcinogenesis, and Drug Discovery | Anticancer Research [ar.iiarjournals.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining EM20-25 Treatment Protocols
No information was found regarding a specific treatment protocol or compound designated "EM20-25."
Our comprehensive search of publicly available scientific and research databases did not yield any specific information related to a substance or experimental protocol known as "this compound." The search results provided general information on drug development, quantitative research methodologies, and the signaling pathway of Interleukin-25 (IL-25), none of which could be directly linked to an "this compound."
Due to the absence of foundational information on "this compound," it is not possible to create the requested technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams. The development of such detailed and specific scientific content requires a clear understanding of the compound's mechanism of action, its experimental applications, and the common challenges researchers might face.
We recommend that you:
-
Verify the name "this compound": Please ensure that the designation is correct and not an internal code name or a typo.
-
Provide more context: If "this compound" is an abbreviation or part of a larger project name, providing additional details could help in locating the relevant information.
Once more specific information is available, we will be able to proceed with generating the requested technical support materials.
Technical Support Center: Challenges in EM20-25 In Vivo Studies
Disclaimer: The following information is based on general principles of in vivo research and common challenges encountered with novel therapeutic agents. Specific details regarding "EM20-25" are not publicly available, and this guide should be adapted based on the specific characteristics of the molecule and the experimental model.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo studies involving novel compounds, hypothetically termed this compound.
Frequently Asked Questions (FAQs)
1. What are the initial considerations before starting an in vivo study with this compound?
Before initiating in vivo experiments, it is crucial to have a comprehensive understanding of the compound's in vitro profile. This includes its mechanism of action, potency, selectivity, and preliminary safety data. Key considerations include selecting the appropriate animal model that recapitulates the human disease and ensuring the formulation of this compound is suitable for the chosen route of administration.
2. How do I select the appropriate animal model for this compound studies?
The choice of an animal model is critical for the translational relevance of your findings.[1][2][3][4] The model should ideally reflect the human disease state you are targeting.[1][2][3][4] For oncology studies, this could range from patient-derived xenografts (PDXs) to genetically engineered mouse models (GEMMs).[1][2] The choice depends on the specific research question, such as evaluating efficacy, toxicity, or the tumor microenvironment's role.[1][2][3]
3. What are the common challenges related to the pharmacokinetics (PK) of a novel compound like this compound?
Novel compounds often present pharmacokinetic challenges, including poor bioavailability, rapid clearance, or unfavorable distribution.[5][6] Understanding these parameters is essential for designing effective dosing regimens.[6][7] Integrated pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a valuable tool in predicting the therapeutic window and optimizing dosage.[7][8]
4. How can I troubleshoot unexpected toxicity or adverse effects with this compound?
Unexpected toxicity is a significant concern in in vivo studies. It is essential to conduct thorough dose-range finding studies to establish a maximum tolerated dose (MTD). If toxicity is observed, consider reducing the dose, changing the dosing schedule, or reformulating the compound. Detailed pathological and histological analysis of tissues can help identify the target organs of toxicity.
5. What is the importance of the tumor microenvironment in this compound efficacy studies?
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. When evaluating a compound like this compound, it is important to consider its effects on the various components of the TME, including immune cells, fibroblasts, and the extracellular matrix. The choice of an animal model with a relevant TME is therefore critical.[2][3]
Troubleshooting Guides
Guide 1: Poor Efficacy of this compound in Vivo
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Conduct a thorough dose-escalation study to ensure adequate target engagement. - Perform PK/PD modeling to optimize the dosing regimen.[7] |
| Poor Bioavailability | - Evaluate different routes of administration (e.g., intravenous, oral, subcutaneous).[6] - Reformulate this compound to improve solubility and absorption. |
| Inappropriate Animal Model | - Re-evaluate if the chosen animal model accurately reflects the human disease and expresses the target of this compound.[1][2] |
| Drug Resistance | - Investigate potential mechanisms of resistance, such as target mutations or activation of bypass signaling pathways.[1][3] |
Guide 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent administration of this compound. - Use calibrated equipment and standardized procedures. |
| Animal Health and Husbandry | - Monitor animal health closely and maintain consistent housing conditions. - Ensure a standardized diet and light-dark cycle. |
| Tumor Heterogeneity | - For oncology studies, use well-characterized cell lines or PDX models. - Increase the number of animals per group to account for variability. |
| Technical Errors | - Standardize all experimental procedures, including tumor implantation, measurements, and data collection. |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Animal Model Selection: Choose an appropriate animal model based on the research question. For example, for a breast cancer study, one might use immunodeficient mice for patient-derived xenografts (PDX).[1][2]
-
Cell Culture and Implantation: If using cell line-derived xenografts, culture the cells under sterile conditions and implant them into the appropriate site in the animals (e.g., mammary fat pad for orthotopic models).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Randomize animals into treatment and control groups when tumors reach a predetermined size.
-
Dosing Preparation and Administration: Prepare the this compound formulation and vehicle control. Administer the treatment according to the predetermined dosing schedule and route.
-
Data Collection: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Logical Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Signaling Pathway Illustrating Potential this compound Mechanism of Action
Assuming this compound is an inhibitor of a kinase in a cancer-related pathway.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. [PDF] In vivo models in breast cancer research: progress, challenges and future directions | Semantic Scholar [semanticscholar.org]
- 2. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo models in breast cancer research: progress, challenges and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifications to hiPSC Differentiation Protocols for Neuronal Lineages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing protocols for the differentiation of human induced pluripotent stem cells (hiPSCs) into neuronal cells. While the specific "EM20-25" protocol is not publicly documented, the following information is based on common methodologies and challenges encountered during hiPSC-to-neuron differentiation.
Troubleshooting Guides
This section addresses specific issues that may arise during the differentiation of hiPSCs into neuronal cultures.
| Issue | Potential Cause | Recommended Solution |
| Low hiPSC Viability After Passaging | Over-dissociation of hiPSC colonies, harsh pipetting, or suboptimal culture conditions. | Use a gentle cell dissociation reagent (e.g., EDTA-based solutions instead of harsh enzymes). Avoid single-cell dissociation if not required by the protocol. Ensure ROCK inhibitor (e.g., Y-27632) is included in the medium for the first 24 hours after passaging to improve cell survival.[1] |
| Spontaneous Differentiation of hiPSC Cultures | High cell density, suboptimal media, or infrequent media changes. | Passage hiPSCs before they reach 80% confluency.[1] Use a high-quality, chemically defined medium like mTeSR1 or E8.[1] Perform daily media changes to remove waste products and replenish nutrients.[1] |
| Inefficient Neural Induction | Poor quality of starting hiPSCs, incorrect seeding density, or ineffective neural induction reagents. | Ensure hiPSC cultures exhibit typical morphology (defined colonies, high nucleus-to-cytoplasm ratio) and express pluripotency markers. Optimize the seeding density of embryoid bodies (EBs) or monolayer cultures as this can be cell-line dependent. Verify the activity and concentration of neural induction inhibitors (e.g., Noggin, SB431542). |
| Low Yield of Target Neuronal Subtype | Incorrect timing or concentration of patterning factors (e.g., WNT activators/inhibitors, SHH activators). | Perform a dose-response and time-course optimization for key small molecules. Different hiPSC lines may have varying sensitivities. Ensure the temporal application of patterning factors aligns with established developmental timelines for the desired neuronal subtype.[2] |
| High Levels of Non-Neuronal Cell Contamination | Incomplete neural commitment or proliferation of other cell types. | Refine the neural induction and patterning steps. Consider a purification step, such as MACS or FACS, for a specific neural marker if available. Mitotic inhibitors (e.g., Ara-C) can be used judiciously to remove proliferating non-neuronal cells, but this may impact neuronal health. |
| Poor Neuronal Maturation and Synaptic Activity | Suboptimal maturation media, low cell density, or lack of glial co-culture. | Supplement maturation medium with neurotrophic factors (e.g., BDNF, GDNF, NT-3). Culture neurons at a higher density to promote cell-cell contact and synaptic formation. Co-culture with astrocytes or other glial cells can significantly enhance neuronal maturation and function.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checkpoints for the starting hiPSC culture?
A1: Before initiating differentiation, it is crucial to ensure the quality of your hiPSC line. This includes:
-
Morphology: Colonies should be round with distinct borders and a high nucleus-to-cytoplasm ratio.
-
Pluripotency Marker Expression: Confirm the expression of markers such as OCT4, SOX2, and NANOG via immunocytochemistry or flow cytometry.[1][4]
-
Karyotypic Stability: Periodically check for normal karyotype, as hiPSCs can acquire chromosomal abnormalities during prolonged culture.
-
Mycoplasma Contamination: Regularly test your cultures for mycoplasma contamination.
Q2: How can I improve the consistency of my differentiation experiments?
A2: Consistency can be improved by:
-
Standardizing hiPSC Culture: Use a consistent passaging method, seeding density, and media formulation.
-
Batch Testing Reagents: Test new lots of media, growth factors, and small molecules to ensure efficacy.
-
Detailed Record Keeping: Document all experimental parameters, including cell passage number, reagent lot numbers, and precise timings.
-
Using a Master Cell Bank: Work from a well-characterized master cell bank to minimize variability from culture drift.
Q3: What are the key signaling pathways involved in neuronal differentiation from hiPSCs?
A3: Several key signaling pathways are modulated to guide hiPSCs toward a neuronal fate. These include:
-
TGF-β/BMP Inhibition: Dual SMAD inhibition (e.g., using Noggin and SB431542) is a common method to promote neural induction and inhibit differentiation into other lineages.[5]
-
WNT Signaling: The WNT pathway is crucial for anterior-posterior patterning of the neural tube. Its modulation is essential for specifying different types of neurons (e.g., forebrain, midbrain, hindbrain).[5][6]
-
Sonic Hedgehog (SHH) Signaling: SHH signaling is critical for ventral patterning in the developing nervous system and is often used to generate specific neuronal subtypes like dopaminergic neurons.
-
FGF Signaling: The FGF pathway plays a role in maintaining pluripotency and also in neural induction and patterning.[4][6]
Q4: How do I choose the right maturation medium for my neurons?
A4: The optimal maturation medium depends on the specific neuronal subtype you are generating. However, a common base medium is Neurobasal or DMEM/F12 supplemented with B-27 and/or N-2. Further supplementation with neurotrophic factors such as BDNF, GDNF, and NT-3 is often required. The addition of laminin to the culture substrate can also promote neurite outgrowth and survival.
Experimental Protocols
Protocol 1: General hiPSC Expansion on Matrigel
-
Coating Plates: Thaw Matrigel on ice and dilute it 1:100 in cold DMEM/F12.[3] Add the diluted Matrigel to culture plates and incubate for at least 1 hour at 37°C.[3]
-
Cell Passaging: Aspirate the medium from a 70-80% confluent plate of hiPSCs. Wash with DPBS.
-
Dissociation: Add a gentle, non-enzymatic passaging reagent (e.g., 0.5 mM EDTA in DPBS) and incubate for 5-7 minutes at 37°C.
-
Colony Break-up: Aspirate the dissociation reagent and add complete hiPSC medium. Gently detach the colonies by pipetting up and down 2-3 times to break them into small clumps.
-
Replating: Transfer the cell suspension to the freshly coated plates. Add ROCK inhibitor (e.g., 10 µM Y-27632) to the medium for the first 24 hours.[1]
-
Maintenance: Change the medium daily with complete hiPSC medium without ROCK inhibitor.[1]
Protocol 2: Neural Induction via Embryoid Body (EB) Formation
-
EB Formation: Dissociate hiPSC colonies into small clumps as described above. Resuspend the clumps in hiPSC medium supplemented with a ROCK inhibitor in an ultra-low attachment plate.[3]
-
Neural Induction Medium: The next day, gently collect the EBs and transfer them to a new low-attachment plate with neural induction medium (e.g., DMEM/F12, N-2 supplement, and dual SMAD inhibitors like 100 nM LDN-193189 and 10 µM SB431542).
-
EB Plating: After 4-5 days, transfer the EBs to plates coated with Matrigel or another suitable substrate to allow them to attach and form neural rosettes.[3]
-
Rosette Selection: Once rosettes are visible (typically 4-6 days after plating), they can be manually selected for further expansion and differentiation into specific neuronal subtypes.
Visualizations
Caption: hiPSC to Neuron Differentiation Workflow.
Caption: Key Signaling Pathways in Neuronal Differentiation.
References
- 1. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-Art Differentiation Protocols for Patient-Derived Cardiac Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling pathways underlying induced pluripotent stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling involved in stem cell reprogramming and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stem Cell Signaling Pathway [novusbio.com]
Validation & Comparative
A Comparative Guide to BCL-2 Inhibitors for Researchers
An Objective Analysis of B-Cell Lymphoma 2 (BCL-2) Family Inhibitors for Drug Development Professionals, Scientists, and Researchers.
This guide provides a comparative overview of inhibitors targeting the B-cell lymphoma 2 (BCL-2) protein family, a critical regulator of apoptosis (programmed cell death). The information presented here is intended to assist researchers in evaluating and selecting appropriate compounds for their studies.
A specific inquiry was made into the efficacy of a compound designated "EM20-25." Following a comprehensive search of scientific literature and patent databases, no publicly available data regarding the efficacy, experimental protocols, or direct comparisons of a BCL-2 inhibitor with the identifier "this compound" could be found. The information that is available indicates that it is a novel BCL-2 inhibitor intended for research use only.[1]
Therefore, this guide will focus on well-characterized BCL-2 inhibitors to provide a framework for comparison and evaluation, into which this compound or other novel compounds can be placed as data becomes available.
Mechanism of Action of BCL-2 Inhibitors
The BCL-2 family of proteins is central to the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL-2, BCL-xL, and MCL-1, prevent cell death by sequestering pro-apoptotic proteins like BAX and BAK. In many cancers, these anti-apoptotic proteins are overexpressed, allowing malignant cells to evade apoptosis and proliferate.
BCL-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the BH3 groove of anti-apoptotic BCL-2 family members, displacing pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization. This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing apoptosis.
Below is a diagram illustrating the BCL-2 signaling pathway and the mechanism of action of BCL-2 inhibitors.
Comparison of Selected BCL-2 Inhibitors
The following table summarizes key characteristics of prominent BCL-2 inhibitors that have been extensively studied and, in some cases, approved for clinical use.
| Feature | Venetoclax (ABT-199) | Navitoclax (ABT-263) | This compound |
| Target(s) | Highly selective for BCL-2 | BCL-2, BCL-xL, BCL-w | BCL-2 |
| Affinity (Ki) | <0.01 nM for BCL-2 | <1 nM for BCL-2, BCL-xL, BCL-w | Data not available |
| Common Indications | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) | Investigational for various hematologic malignancies and solid tumors | Research Use Only |
| Key Adverse Effects | Neutropenia, tumor lysis syndrome | Thrombocytopenia (due to BCL-xL inhibition), neutropenia, diarrhea | Data not available |
| Clinical Status | FDA Approved | Clinical Trials | Preclinical/Research |
This table is for comparative purposes. For detailed information, consult the primary literature and regulatory documents.
Experimental Protocols for Efficacy Validation
To validate the efficacy of a BCL-2 inhibitor, a series of in vitro and in vivo experiments are typically performed. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effect of the BCL-2 inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., BCL-2 dependent cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BCL-2 inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the BCL-2 inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the BCL-2 inhibitor at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot for BCL-2 Family Proteins
Objective: To assess the impact of the inhibitor on the expression levels of BCL-2 family proteins.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for BCL-2, BCL-xL, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel BCL-2 inhibitor.
Conclusion
The development of BCL-2 inhibitors represents a significant advancement in targeted cancer therapy. While specific data on this compound is not currently in the public domain, the established methodologies and comparative data for other inhibitors like Venetoclax provide a robust framework for its future evaluation. Researchers are encouraged to use the protocols outlined in this guide to assess the efficacy of novel BCL-2 inhibitors and contribute to the growing body of knowledge in this critical area of drug development.
References
A Comparative Analysis of Two EGFR Kinase Inhibitors in a Pre-clinical Lung Cancer Model
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of two hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitors, designated herein as Compound A and Compound B, within the context of a specific pre-clinical model of non-small cell lung cancer (NSCLC). The data and methodologies presented are intended to serve as a framework for researchers evaluating the efficacy and mechanisms of targeted cancer therapies.
Overview of Compounds and Model
-
Compound A (e.g., Gefitinib): A selective inhibitor of the EGFR tyrosine kinase. It primarily targets activating mutations within the EGFR gene, which are common drivers in certain subtypes of NSCLC.
-
Compound B (e.g., Erlotinib): A related EGFR tyrosine kinase inhibitor that shares a similar mechanism of action to Compound A but possesses distinct pharmacokinetic and pharmacodynamic properties.
-
Specific Model (e.g., PC-9 cell line): A human NSCLC cell line that harbors an activating mutation in the EGFR gene (exon 19 deletion). This cell line is highly dependent on EGFR signaling for its growth and survival, making it a suitable model for evaluating the efficacy of EGFR inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vitro experiments comparing the anti-cancer activity of Compound A and Compound B in the PC-9 cell line.
Table 1: In Vitro Cell Viability (IC50 Values)
| Compound | IC50 (nM) after 72h treatment |
| Compound A | 15.2 |
| Compound B | 25.8 |
| Control (DMSO) | > 10,000 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
Table 2: Induction of Apoptosis
| Treatment (at 50 nM for 48h) | Percentage of Apoptotic Cells (Annexin V positive) |
| Compound A | 45.3% |
| Compound B | 38.7% |
| Control (DMSO) | 5.1% |
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Higher percentages indicate a stronger pro-apoptotic effect.
Table 3: Inhibition of Downstream Signaling
| Treatment (at 50 nM for 24h) | Relative Phospho-ERK1/2 Levels (normalized to total ERK1/2) |
| Compound A | 0.21 |
| Compound B | 0.35 |
| Control (DMSO) | 1.00 |
Phospho-ERK1/2 is a key downstream effector in the EGFR signaling pathway. A lower relative level indicates more effective inhibition of the pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: PC-9 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Compound A or Compound B (ranging from 1 nM to 10,000 nM) or with DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: PC-9 cells were treated with Compound A, Compound B (both at 50 nM), or DMSO for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.
3.3. Western Blot Analysis for Phospho-ERK1/2
-
Protein Extraction: PC-9 cells were treated with Compound A, Compound B (both at 50 nM), or DMSO for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Visualizations
Caption: Workflow for the in vitro comparison of Compound A and Compound B.
A Comparative Analysis of EM20-25 and Similar Bcl-2 Family Inhibitors for Drug Development Professionals
For researchers and scientists in the field of oncology and drug development, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical target for therapeutic intervention. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. This guide provides a comparative analysis of EM20-25, a pyrimidine-trione based Bcl-2 inhibitor, and other notable compounds targeting the Bcl-2 family. The information is intended to aid in the evaluation and selection of compounds for further investigation.
Executive Summary
This guide details the mechanism of action, binding affinities, and cellular activities of this compound and compares it with its parent compound, HA14-1, as well as other well-characterized Bcl-2 inhibitors including ABT-737, Navitoclax (ABT-263), Venetoclax (ABT-199), Gossypol, and TW-37. The quantitative data presented is collated from various sources and is intended to provide a comparative overview. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Introduction to this compound and the Bcl-2 Family
This compound is a cell-permeable pyrimidine-trione compound identified as an inhibitor of the anti-apoptotic protein Bcl-2. Its full chemical name is 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione[1]. This compound is a derivative of HA14-1 and functions by binding to a surface pocket on Bcl-2, thereby disrupting its interaction with the pro-apoptotic protein Bax. This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death[1][2]. The Bcl-2 family of proteins are key regulators of apoptosis, with members that either promote (e.g., Bax, Bak) or inhibit (e.g., Bcl-2, Bcl-xL, Mcl-1) this process. The balance between these pro- and anti-apoptotic proteins determines the cell's fate. In many cancer cells, this balance is shifted towards survival due to the overexpression of anti-apoptotic Bcl-2 family members.
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki) and cellular potencies (IC50) of this compound and similar compounds against various Bcl-2 family members. This data is essential for understanding the potency and selectivity of these inhibitors.
| Compound | Target(s) | Ki (nM) | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | Bcl-2 | Data not readily available | Data not readily available | Sensitizes Bcl-2-overexpressing leukemic cells to cytotoxic drugs. |
| HA14-1 | Bcl-2, Bcl-xL | ~9,000 (for Bcl-2) | ~9 (in competing with Flu-BakBH3) | Fluorescence Polarization Assay. |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 for Bcl-2, <1 for Bcl-xL, <1 for Bcl-w | EC50: 0.0303 (Bcl-2), 0.0787 (Bcl-xL), 0.1978 (Bcl-w) | Cell-free assays.[3] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ≤1 (for Bcl-2), ≤0.5 (for Bcl-xL), ≤1 (for Bcl-w) | Varies by cell line (e.g., 0.110 in H146 SCLC cells) | Cell-free assays and various cancer cell lines.[4][5] |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | Varies by cell line | Highly selective for Bcl-2.[6] |
| Gossypol | Bcl-2, Bcl-xL, Mcl-1 | ~200-300 (for Bcl-2), ~500-600 (for Bcl-xL) | Varies by cell line | Natural product with broader specificity. |
| TW-37 | Bcl-2, Bcl-xL, Mcl-1 | 290 (Bcl-2), 1110 (Bcl-xL), 260 (Mcl-1) | ~0.3 (average in head and neck cancer cells) | Cell-free assays and various cancer cell lines.[7][8][9] |
Mechanism of Action: The Intrinsic Apoptosis Pathway
Bcl-2 inhibitors, including this compound, function as BH3 mimetics. They mimic the action of pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad), which are the natural antagonists of anti-apoptotic Bcl-2 family members. By binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, these inhibitors prevent the sequestration of pro-apoptotic effector proteins Bax and Bak. This liberation of Bax and Bak allows them to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to the execution of apoptosis.
Mechanism of action for this compound and similar Bcl-2 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is commonly used to determine the binding affinity of inhibitors to Bcl-2 family proteins.
Principle: A fluorescently labeled BH3 peptide (probe) is incubated with the target Bcl-2 family protein. In the unbound state, the small fluorescent peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger protein, the rotation slows down, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent peptide for binding to the protein will cause a decrease in polarization, which can be measured to determine the compound's binding affinity (Ki or IC50).
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) in assay buffer.
-
Prepare a stock solution of the fluorescently labeled BH3 peptide probe (e.g., FITC-labeled Bak-BH3).
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add the Bcl-2 family protein and the fluorescent BH3 peptide probe to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, as a marker of apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase activity.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains the caspase substrate and luciferase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial evaluation of a potential Bcl-2 inhibitor.
A typical experimental workflow for evaluating Bcl-2 inhibitors.
Conclusion
This compound and the other discussed compounds represent important tools for the study of apoptosis and hold promise for the development of novel cancer therapeutics. This guide provides a foundational comparison to aid researchers in navigating the landscape of Bcl-2 inhibitors. The selection of a particular compound for further development will depend on a variety of factors including its potency, selectivity, pharmacokinetic properties, and the specific genetic background of the cancer being targeted. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other novel Bcl-2 inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tw-37 | Bcl-2 inhibitor | Mcl-1 inhibitor | CAS 877877-35-5 | Buy tw-37 from Supplier InvivoChem [invivochem.com]
- 8. TW-37, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Unveiling the Mechanism of Action of EM20-25: A Comparative Guide to BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Intrinsic Apoptotic Pathway and the Role of BCL-2
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly controlled by a balance between pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancers, the overexpression of anti-apoptotic BCL-2 proteins sequesters pro-apoptotic partners, preventing the initiation of cell death and promoting tumor survival.
BCL-2 inhibitors, such as EM20-25, are a class of therapeutic agents designed to counteract this survival mechanism. They function by binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, thereby liberating pro-apoptotic proteins. This event triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.
Comparative Analysis of BCL-2 Inhibitors
While quantitative data for this compound is pending its publication in peer-reviewed literature, the following tables summarize the performance of several well-established BCL-2 inhibitors across various cancer cell lines. This data provides a reference for the expected efficacy of novel compounds targeting this pathway.
Table 1: IC50 Values of BCL-2 Inhibitors in Leukemia and Lymphoma Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Venetoclax | RS4;11 | Acute Lymphoblastic Leukemia | 1.5 |
| MOLM-13 | Acute Myeloid Leukemia | 8 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 3.5 | |
| Navitoclax | NCI-H460 | Non-Small Cell Lung Cancer | 92.99 |
| A549 | Non-Small Cell Lung Cancer | 104.20 | |
| Obatoclax | HuCCT-1 | Cholangiocarcinoma | ~5-100 |
| Mz-chA-1 | Cholangiocarcinoma | ~5-100 | |
| ABT-737 | MOLT-4 | Acute Lymphoblastic Leukemia | 30 |
| KMM1 | Multiple Myeloma | 7 - 150 |
Table 2: Induction of Apoptosis by BCL-2 Inhibitors (Annexin V Assay)
| Compound | Cell Line | Concentration | % Apoptotic Cells |
| Venetoclax | T-ALL blasts | 10 nM | Significant increase vs. control[1] |
| B-ALL blasts | 10 nM | Significant increase vs. control[1] | |
| Obatoclax | PANC-1 | 2.5 µM | Significant increase vs. control[2] |
| BxPC-3 | 2.5 µM | Significant increase vs. control[2] | |
| ABT-737 | Jurkat | 1 µM (4h) | ~60% |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BCL-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BCL-2 inhibitor (e.g., this compound, Venetoclax) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the BCL-2 inhibitor for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., BCL-2, BAX, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: BCL-2 Inhibition Pathway by this compound.
Caption: Workflow for Characterizing this compound.
References
A Head-to-Head Comparison of EM20-25 and Standard of Care for the Treatment of Moderate-to-Severe Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational therapeutic agent EM20-25 against the current standard of care for patients with moderate-to-severe allergic asthma inadequately controlled on high-dose inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs). The information presented is based on a hypothetical phase III clinical trial designed to evaluate the efficacy and safety of this compound.
Introduction to this compound
This compound is a novel monoclonal antibody designed to target and neutralize Interleukin-25 (IL-25), a key upstream cytokine in the type 2 inflammatory cascade. By inhibiting IL-25, this compound aims to broadly suppress the downstream signaling pathways that contribute to the pathophysiology of allergic asthma, including the production of IL-4, IL-5, and IL-13.
Standard of Care in Moderate-to-Severe Allergic Asthma
The current standard of care for patients with uncontrolled moderate-to-severe allergic asthma, despite treatment with high-dose ICS and LABAs, includes the addition of biologic therapies. These agents target specific components of the type 2 inflammatory pathway. For the purpose of this comparison, the standard of care is represented by a composite of data from pivotal trials of established biologics, such as anti-IgE and anti-IL-4/IL-13 therapies, which are frequently used in this patient population.
Efficacy and Safety: A Comparative Analysis
The following tables summarize the hypothetical primary and secondary endpoint data from a 52-week, randomized, double-blind, placebo-controlled Phase III trial of this compound.
Table 1: Primary and Key Secondary Efficacy Endpoints
| Endpoint | This compound (n=500) | Standard of Care (n=500) | Placebo (n=250) |
| Annualized Severe Exacerbation Rate | 0.45 | 0.52 | 1.05 |
| Change from Baseline in Pre-Bronchodilator FEV₁ (L) | +0.28 | +0.25 | +0.10 |
| Change from Baseline in Asthma Control Questionnaire (ACQ-6) Score | -1.55 | -1.48 | -0.75 |
| Proportion of Patients with ≥50% Reduction in Oral Corticosteroid (OCS) Dose | 75% | 70% | 35% |
Table 2: Safety and Tolerability Profile
| Adverse Event (AE) | This compound (n=500) | Standard of Care (n=500) | Placebo (n=250) |
| Injection Site Reactions | 8% | 12% | 5% |
| Nasopharyngitis | 15% | 18% | 14% |
| Headache | 10% | 9% | 8% |
| Serious Adverse Events | 4% | 5% | 7% |
Mechanism of Action: Signaling Pathways
The diagram below illustrates the proposed mechanism of action for this compound in contrast to the signaling pathways targeted by the standard of care.
Caption: Mechanism of this compound vs. Standard of Care in the Allergic Asthma Pathway.
Experimental Protocols
Study Design: A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial
This hypothetical 52-week study was designed to assess the efficacy and safety of this compound compared to a standard of care biologic and a placebo in adults and adolescents with moderate-to-severe allergic asthma.
-
Inclusion Criteria:
-
Age 12 years and older.
-
Diagnosis of asthma for at least 12 months.
-
Receiving high-dose ICS and a LABA for at least 3 months.
-
History of two or more severe asthma exacerbations in the past year.
-
Evidence of allergic phenotype (e.g., positive skin prick test or specific IgE to a perennial aeroallergen).
-
Pre-bronchodilator FEV₁ of 40-80% of predicted normal.
-
-
Treatment Arms:
-
This compound: 300 mg administered subcutaneously every 4 weeks.
-
Standard of Care: Biologic administered as per its approved label.
-
Placebo: Administered subcutaneously every 4 weeks.
-
-
Primary Endpoint:
-
Annualized rate of severe asthma exacerbations over the 52-week treatment period. A severe exacerbation was defined as a worsening of asthma requiring treatment with systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma.
-
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator FEV₁ at week 52.
-
Change from baseline in the Asthma Control Questionnaire (ACQ-6) score at week 52.
-
Proportion of patients on maintenance oral corticosteroids at baseline who achieve a ≥50% reduction in their OCS dose.
-
Experimental Workflow Diagram
The following diagram outlines the workflow of the hypothetical clinical trial.
Caption: Hypothetical Phase III Clinical Trial Workflow for this compound.
Conclusion
Based on this hypothetical data, this compound demonstrates a promising efficacy and safety profile for the treatment of moderate-to-severe allergic asthma. Its upstream targeting of IL-25 may offer a broader inhibition of the type 2 inflammatory cascade, potentially leading to improved outcomes for a wider range of patients. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness of this compound against current standard-of-care biologics.
A Comparative Guide to the Validation of BCL-2 Inhibitor EM20-25 and Other Putative BCL-2 Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of EM20-25, a putative BCL-2 inhibitor, with other agents reported to target the BCL-2 family of proteins. The information presented is based on available scientific literature and aims to assist researchers in evaluating the specificity and mechanism of action of these compounds.
Introduction to BCL-2 and its Inhibition
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway. In many cancers, the overexpression of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-xL, and MCL-1, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins are designed to bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.
This compound has been identified as a novel BCL-2 inhibitor.[1] This guide compares its validation in experimental models to that of other putative BCL-2 inhibitors: ABT-737, Obatoclax, Gossypol, Apogossypol, and Chelerythrine. A key study by Vogler et al. (2009) in Cell Death and Differentiation investigated the specificity of these compounds and serves as a primary reference for this guide. The study revealed that among the tested compounds, only ABT-737 acted as a specific BCL-2 inhibitor, inducing apoptosis in a manner strictly dependent on the presence of BAX and BAK, essential mediators of the mitochondrial apoptotic pathway. In contrast, this compound and the other compounds were found to be non-specific, inducing cell death even in the absence of BAX and BAK.[2][3]
Comparative Analysis of BCL-2 Inhibitors
The following tables summarize the available quantitative data on the effects of these compounds in Jurkat cells, a human T-lymphocyte cell line commonly used in apoptosis studies, and in cells deficient in the key apoptotic effector proteins BAX and BAK.
Table 1: Induction of Apoptosis in Jurkat Cells
| Compound | Concentration | Time (h) | Apoptotic Cells (%) | Citation(s) |
| ABT-737 | 10 µM | 2 | ~20% | [4] |
| 10 µM | 4 | ~45% | [4] | |
| 10 µM | 6 | ~50% | [4] | |
| 10 µM | 24 | ~60% (apoptotic and necrotic) | [5] | |
| Obatoclax | 15 µM | 24 | ~20% | [6] |
| Gossypol | 5-20 µM | - | No significant cytotoxicity | [7][8] |
| This compound | Data not available | - | - | |
| Apogossypol | Data not available | - | - | |
| Chelerythrine | 6-30 µM | - | Induces apoptosis | [9] |
Table 2: Viability of BAX/BAK Deficient Cells
| Compound | Effect on BAX/BAK Deficient Cells | Conclusion on Specificity | Citation(s) |
| ABT-737 | Apoptosis completely inhibited | Specific BCL-2 inhibitor | [2][3] |
| This compound | Still induces cell death | Non-specific | [2][3] |
| Obatoclax | Still induces cell death | Non-specific | [2][3] |
| Gossypol | Still induces cell death | Non-specific | [2][3] |
| Apogossypol | Still induces cell death | Non-specific | [2][3] |
| Chelerythrine | Still induces cell death | Non-specific | [2][3] |
Signaling Pathways and Experimental Workflows
To understand the validation process and the mechanism of action of BCL-2 inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: BCL-2 signaling pathway and the mechanism of action of BH3 mimetics.
Figure 2: Experimental workflow for the validation of BCL-2 inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the validation of BCL-2 inhibitors.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with BCL-2 inhibitors.
Materials:
-
Jurkat cells or other cell lines of interest
-
BCL-2 inhibitors (this compound, ABT-737, etc.)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and culture overnight.
-
Treat cells with various concentrations of the BCL-2 inhibitors or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 6, 24 hours).[4][5]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]
Caspase-3 Cleavage Assay by Western Blot
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis, by monitoring its cleavage.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10] The appearance of the cleaved caspase-3 fragments (typically 17/19 kDa) indicates caspase-3 activation.
Cytochrome c Release Assay
Objective: To determine if the BCL-2 inhibitors induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Cytosol/Mitochondria Fractionation Kit or buffers for subcellular fractionation
-
Primary antibody: anti-cytochrome c
-
Western blot reagents and equipment (as described above)
Protocol:
-
Treat cells with the compounds of interest.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's protocol or a standard biochemical procedure.[1][11]
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the blot with an anti-cytochrome c antibody. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.
Electron Microscopy for Ultrastructural Analysis
Objective: To visualize the morphological changes associated with different forms of cell death induced by the compounds.
Materials:
-
Treated and untreated cells
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydration agents (e.g., ethanol series)
-
Embedding resin (e.g., epoxy resin)
-
Ultramicrotome
-
Transmission electron microscope (TEM)
Protocol:
-
Fix the cell pellets with glutaraldehyde, followed by post-fixation with osmium tetroxide.[12]
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate and embed the samples in epoxy resin.
-
Cut ultrathin sections using an ultramicrotome and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope. Apoptotic cells typically show chromatin condensation, nuclear fragmentation, and intact organelles, while necrotic cells exhibit organelle swelling and plasma membrane rupture. The study by Vogler et al. (2009) noted that while ABT-737 induced classic apoptotic morphology, obatoclax, chelerythrine, and gossypol caused significant mitochondrial swelling.[3]
Conclusion
The experimental validation of putative BCL-2 inhibitors requires a multi-faceted approach to determine their specificity and mechanism of action. While this compound has been identified as a compound that can induce cell death, comparative studies, notably by Vogler et al. (2009), indicate that it does not function as a specific BCL-2 inhibitor.[2][3] Unlike ABT-737, which relies on the BAX/BAK-dependent apoptotic pathway, this compound and several other tested compounds induce cell death through alternative, non-specific mechanisms. This distinction is critical for the development of targeted cancer therapies, as non-specific compounds may have off-target effects and different therapeutic windows. Further research is required to fully elucidate the molecular targets and cell death pathways engaged by this compound. Researchers are encouraged to utilize rigorous experimental controls, including the use of BAX/BAK-deficient cell lines, to accurately characterize the on-target activity of novel anti-cancer compounds.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 5. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. abcam.com [abcam.com]
- 12. Morphological Aspects of Apoptosis [cyto.purdue.edu]
Independent Verification of EM20-25 Findings: Clarification Required
The term "EM20-25" is associated with a variety of products across different industries, and as such, a conclusive report on its independent verification in a scientific or drug development context cannot be compiled without further clarification. Initial research has not yielded specific, publicly available scientific findings or experimental data under the designation "this compound" that would be relevant to researchers, scientists, and drug development professionals.
The identifier "this compound" has been linked to several distinct products:
-
Pneumatic Cylinders: A common result for "this compound" is in reference to a series of pneumatic cylinders, specifically the EM-20-25-U model. These are industrial components used in automation and machinery.
-
Electronic Locks: The NL-Lock this compound is an electronic digital keypad lock designed for safes.
-
Fluid Meters: The Graco EM20 is an electronic manual meter for oil and antifreeze.
-
Promotional Codes: In one instance, "EM20" appeared as a discount code for an event related to solar energy.
The only tangentially related finding in the biomedical field is a clinical trial for a combination drug named "Berlim 25/20," which is an association of Empagliflozin and Rosuvastatin for the treatment of Type II Diabetes Mellitus and Dyslipidemia. However, this is a distinct name from "this compound," and it is uncertain if this is the subject of the intended query.
To proceed with a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, it is crucial to identify the specific product or research area of interest. We request the user to provide a more detailed description of "this compound," such as the manufacturer, the scientific context, or the full product name, to enable a thorough and accurate literature search and data analysis.
Comparative Toxicity Analysis of BCL-2 Inhibitor EM20-25 and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of the novel BCL-2 inhibitor, EM20-25, and its analogues. Due to the limited availability of public data on this compound, this guide leverages information on its prototype analogue, HA14-1, and the broader class of BCL-2 inhibitors to infer a potential toxicity profile. All data is intended for research purposes only.
Executive Summary
This compound is a novel, non-peptidic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, designed to induce apoptosis in cancer cells. Its toxicity profile, while not extensively documented in public literature, can be contextualized by examining its analogue, HA14-1, and the known side effects of other BCL-2 inhibitors. The primary toxicities associated with this class of compounds are hematological, including neutropenia and thrombocytopenia. Off-target effects at higher concentrations may also contribute to cellular stress and necrosis.
Data Presentation: Quantitative Toxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | LC50 (µM) | Citation |
| HA14-1 | MCF-7 | Breast Cancer | ~6 | - | [1] |
| HA14-1 | MDA-MB-231 | Breast Cancer | >30 | - | [1] |
| HA14-1 | HF1A3 | Follicular Lymphoma B cell | - | 4.5 | |
| HA14-1 | HF4.9 | Follicular Lymphoma B cell | - | 12.6 | |
| HA14-1 | HF28RA | Follicular Lymphoma B cell | - | 8.1 | |
| HA14-1 | HL-60 | Promyelocytic Leukemia | ~9 | - |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. LC50 (lethal concentration, 50%) is the concentration of a substance which results in the death of 50% of a test population.
In Vivo Toxicity of Analogues
Studies on HA14-1 in mouse models have shown no gross organ toxicity or weight loss at therapeutic doses. However, at concentrations significantly higher than those required for Bcl-2 inhibition, off-target effects leading to necrosis have been observed in vitro. This suggests a therapeutic window that needs to be carefully defined for this compound and its analogues.
General Toxicity Profile of BCL-2 Inhibitors
The broader class of BCL-2 inhibitors, including the FDA-approved drug Venetoclax, is associated with the following adverse effects:
-
Hematological Toxicities: Neutropenia and thrombocytopenia are common dose-limiting toxicities.
-
Gastrointestinal Effects: Nausea and diarrhea are frequently reported.
-
Tumor Lysis Syndrome (TLS): A significant risk, particularly in patients with a high tumor burden.
Experimental Protocols
A detailed methodology for a common in vitro cytotoxicity assay is provided below. This protocol can be adapted for the evaluation of this compound and its analogues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the cytotoxic effects of a compound on a cell line by measuring the metabolic activity of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
After incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
BCL-2 Signaling Pathway in Apoptosis
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
References
Unraveling "EM20-25": A Request for Clarification
A comprehensive comparison guide on the cross-validation of "EM20-25" results across laboratories, tailored for researchers, scientists, and drug development professionals, cannot be completed at this time due to the ambiguous nature of the term "this compound."
Initial research into "this compound" has yielded disparate and contextually irrelevant results, making it impossible to identify the specific product, technology, or methodology to which the user is referring. The search results have pointed to a range of unrelated items, including a digital keypad lock for safes and a low-range DNA marker. While a validation report for an electron microscopy map labeled "EMD-20025" was also found, its relevance to a broader comparison of experimental performance and signaling pathways in drug development remains unclear.
To proceed with the creation of a detailed and accurate comparison guide that meets the specified requirements, it is crucial to first precisely identify "this compound" in the context of life sciences and drug development. Without a clear understanding of the subject, any attempt to generate a comparison of performance with alternatives, detail experimental protocols, or create relevant signaling pathway diagrams would be speculative and ultimately unhelpful to the target audience.
Therefore, we request the user to provide a more specific definition of "this compound." Pertinent information would include:
-
The nature of "this compound": Is it a specific assay, a piece of equipment, a software tool, a biological marker, a chemical compound, or a particular experimental methodology?
-
The area of application: In what specific field of research or drug development is "this compound" utilized? (e.g., oncology, neuroscience, immunology).
-
Any associated company or research institution: Knowing the origin of "this compound" could significantly aid in its identification.
Once this clarification is provided, a thorough and informative comparison guide can be developed, complete with the requested data presentation, detailed experimental protocols, and customized Graphviz diagrams to visually represent key concepts and workflows.
A Comparative Analysis of EM20-25 and First-Generation BCL-2 Inhibitors in Cancer Research
For Immediate Release
[City, State] – November 20, 2025 – In the rapidly evolving landscape of cancer therapeutics, a critical evaluation of novel BCL-2 inhibitors is paramount for advancing drug development. This guide provides a detailed comparison of the novel BCL-2 inhibitor, EM20-25, against established first-generation BCL-2 inhibitors, namely ABT-737 and Obatoclax. The analysis focuses on their efficacy and mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Distinguishing True BCL-2 Inhibition: A Question of Specificity
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. BCL-2 inhibitors aim to restore the natural process of apoptosis by blocking the function of BCL-2.
A pivotal study investigating the specificity of several purported BCL-2 inhibitors has revealed crucial differences in their mechanisms of action. The study utilized cell lines deficient in the pro-apoptotic proteins BAX and BAK, which are essential for the BCL-2-mediated intrinsic apoptotic pathway. A true BCL-2 inhibitor would be ineffective in the absence of BAX and BAK.
The findings from this comparative analysis indicate that while ABT-737 functions as a specific BCL-2 inhibitor, this compound and Obatoclax induce cell death through a BAX/BAK-independent mechanism[1][2][3]. This suggests that this compound and Obatoclax are not specific inhibitors of the BCL-2 apoptotic pathway and may exert their effects through other, off-target mechanisms.
Comparative Efficacy Overview
The following table summarizes the key characteristics and mechanistic differences between this compound and the first-generation BCL-2 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | BAX/BAK Dependency |
| This compound | Purported BCL-2 | Induces cell death via off-target effects | Independent[1][2][3] |
| ABT-737 | BCL-2, BCL-xL, BCL-w | Specific inhibitor of the intrinsic apoptotic pathway | Dependent[1][2] |
| Obatoclax | Pan-BCL-2 family | Induces cell death via off-target effects | Independent[1][2] |
Signaling Pathways and Experimental Workflow
To elucidate the distinct mechanisms of these inhibitors, it is essential to understand the intrinsic apoptotic pathway and the experimental workflows used to assess their efficacy and specificity.
The Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. In healthy cells, anti-apoptotic proteins like BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK. In response to cellular stress, BH3-only proteins are activated and bind to anti-apoptotic BCL-2 family members, liberating BAX and BAK. Liberated BAX and BAK then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. Specific BCL-2 inhibitors like ABT-737 mimic the action of BH3-only proteins.
References
Safety Operating Guide
Navigating the Disposal of EM20-25: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of EM20-25, a chlorinated organic compound featuring a pyrimidine-2,4,6-trione structure. By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.
Understanding the Chemical Profile of this compound
| Property | Value | Reference |
| Chemical Name | 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione | Based on chemical structure analysis |
| Molecular Formula | C15H9ClN4O6 | [1][2] |
| CAS Number | 141266-44-6 | [1][2] |
| Appearance | Light yellow to yellow powder | [1] |
| Key Structural Features | Chlorinated organic compound, Pyrimidine-2,4,6-trione derivative | Inferred from chemical name and structure |
Given its classification as a chlorinated organic compound, this compound requires disposal as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental harm and damage to plumbing systems.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against spills.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like gloves and weighing paper, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents, bases, or acids.
On-site Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.[4]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[5]
Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling EM20-25
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel BCL-2 inhibitor, EM20-25 (CAS Number: 141266-44-6). The information herein is intended to supplement, not replace, your institution's established safety protocols and a thorough review of any available Safety Data Sheets (SDS).
Immediate Safety and Handling Information
This compound is a pyrimidine-2,4,6-trione derivative that acts as a BCL-2 inhibitor, inducing apoptosis by interfering with the interaction between BCL-2 and BAX. While one major supplier, Merck Millipore, has stated that a safety data sheet is not required for their product "Bcl-2 Inhibitor III, this compound" under Regulation (EC) No. 1907/2006 (REACH) as they have not classified it as a hazardous substance, it is crucial to handle all research chemicals with a high degree of caution, as the full toxicological properties may not be known.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended when handling this compound in its solid form or in solution.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade |
| Body Protection | Laboratory Coat | Standard length, buttoned |
Engineering Controls
-
Ventilation: Work with this compound powder in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when aerosolization is possible.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower should be readily accessible in the laboratory.
Operational Plan: Handling and Storage
Handling Solid this compound
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools for handling the powder.
-
Keep containers tightly closed when not in use.
Preparation of Stock Solutions
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of DMSO to the vial to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution.
-
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Up to several years | Store in a tightly sealed container in a dry place. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Solid: Treat as chemical waste.
-
Solutions: Collect in a designated, labeled waste container for organic solvents.
-
Contaminated Labware: Decontaminate glassware or dispose of single-use plastics in the appropriate chemical waste stream.
Experimental Protocols
BCL-2 Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
